PD 169316
Description
PD-169316 is a p38 MAP kinase inhibitor.
p38 MAP kinase inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4O2/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(8-4-15)25(26)27/h1-12H,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIYKDUASORTBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042684 | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152121-53-4 | |
| Record name | PD-169316 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PD-169316 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17040 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(4-Nitrophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PD-169316 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX3Y2V80CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PD 169316: A Technical Guide for Researchers
An In-depth Examination of the Selective p38 MAPK Inhibitor in Preclinical Research
PD 169316 is a potent, cell-permeable, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] This guide provides a comprehensive overview of its mechanism of action, applications in research, and relevant experimental data and protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action
This compound selectively targets the p38 MAPK, a key enzyme in the cellular response to stress, inflammation, and other external stimuli. It functions by inhibiting the kinase activity of phosphorylated p38 without preventing its upstream phosphorylation.[1] This specific mode of action allows for the precise study of p38's downstream effects. The primary mechanism involves the competitive inhibition of ATP binding to the p38 kinase domain, thereby preventing the phosphorylation of its downstream substrates.
Key Research Applications
The targeted inhibition of p38 MAPK by this compound has led to its use in a variety of research areas:
-
Inflammation and Immunology: p38 MAPK is a central regulator of inflammatory cytokine production. This compound is widely used to investigate the role of this pathway in inflammatory diseases.
-
Cancer Biology: The p38 MAPK pathway has complex and often contradictory roles in cancer, influencing processes like apoptosis, cell cycle regulation, and angiogenesis. This compound is a critical tool for dissecting these roles. For instance, it has been shown to block apoptosis induced by trophic factor withdrawal in differentiated PC12 cells.[1]
-
Neuroscience: p38 MAPK is implicated in neuronal apoptosis and the regulation of neurotransmitter transporters. Studies have utilized this compound to explore its role in neurodegenerative diseases and synaptic plasticity.[5][6] For example, research has shown that this compound can block the d-Amphetamine-enhanced phosphorylation of the serotonin transporter (SERT).[5]
-
Virology: this compound has demonstrated antiviral activity against certain viruses, such as Enterovirus 71, by inhibiting viral replication through the modulation of host cellular pathways.[1][3]
-
TGF-β Signaling: this compound has been shown to inhibit signaling induced by Transforming Growth Factor-beta (TGF-β) and Activin A.[1][3][7] This occurs through the reduction of Smad2 and Smad3 phosphorylation and nuclear translocation.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and usage of this compound.
| Parameter | Value | Assay Conditions |
| IC50 | 89 nM | Cell-free p38 MAPK kinase assay |
Table 1: In Vitro Potency of this compound
| Cell Line | Concentration | Observed Effect |
| CaOV3 | 0.2-20 μM | Inhibition of TGFβ-induced Smad2 nuclear translocation and Smad7 mRNA induction.[1] |
| PC12 | 10 μM | Blockade of apoptosis induced by trophic factor withdrawal.[1] |
| NB4 | 10 μM | Inhibition of all-trans retinoic acid (ATRA) effects on p-p38α, C/EBPβ, and CD11b expression.[1] |
| KBU | 0.5 μM | Significant change in proliferation rate and extent of apoptosis. |
| Ishikawa PRB/PRA | 10 μM | Did not inhibit MEKK1-induced p38 phosphorylation.[1] |
| NB4 and HL-60 | Not specified | Enhanced the differentiation effect of triciribine.[8] |
Table 2: Effective Concentrations of this compound in Various Cell Lines
| Animal Model | Dosage | Administration Route | Treatment Regimen | Observed Effect |
| EV71-challenged suckling mice | 1 mg/kg | Intramuscular injection | Daily for 14 consecutive days | Antiviral activity.[1] |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound within key signaling pathways and a typical experimental workflow for its use.
Caption: Mechanism of this compound action on the p38 MAPK pathway.
Caption: Inhibition of TGF-β/Smad signaling by this compound.
Caption: A typical experimental workflow using this compound.
Experimental Protocols
Below are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro Kinase Assay
-
Reagents: Recombinant active p38 MAPK, substrate (e.g., ATF2), ATP, this compound, kinase assay buffer.
-
Procedure: a. Prepare serial dilutions of this compound in kinase assay buffer. b. In a microplate, combine the recombinant p38 MAPK, the substrate, and the various concentrations of this compound or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 30 minutes). e. Terminate the reaction and quantify the phosphorylated substrate using methods such as ELISA, Western blot with a phospho-specific antibody, or radiometric assays. f. Calculate the IC50 value by fitting the dose-response data to a suitable model.
Western Blot Analysis of p38 and Smad Phosphorylation
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour). c. Stimulate the cells with an appropriate agonist (e.g., TGF-β, anisomycin) for a predetermined duration.
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Immunoblotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-Smad2, and total Smad2 overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. g. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation and Apoptosis Assays
-
Cell Treatment: Treat cells with this compound at various concentrations in the presence or absence of a stimulus.
-
Proliferation Assay (e.g., MTT, CCK-8): a. After the treatment period, add the proliferation reagent (e.g., MTT) to the cell culture medium. b. Incubate according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength to determine the relative number of viable cells.
-
Apoptosis Assay (e.g., Annexin V/PI Staining): a. Harvest the cells after treatment. b. Wash the cells with PBS and resuspend them in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells. d. Incubate in the dark for 15 minutes at room temperature. e. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Conclusion
This compound is an invaluable tool for investigating the multifaceted roles of the p38 MAPK signaling pathway in health and disease. Its high selectivity and cell permeability make it suitable for a wide range of in vitro and in vivo studies. This guide provides a foundational understanding of its application, supported by quantitative data and standardized protocols, to aid researchers in designing and interpreting their experiments. As with any pharmacological inhibitor, it is crucial to include appropriate controls and consider potential off-target effects, especially at higher concentrations.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. jneurosci.org [jneurosci.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of PD 169316: A Technical Guide to a Selective p38 MAPK Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in cellular signaling pathways that respond to stress.[1][2][3] The p38 MAPK signaling cascade is implicated in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation, making it a significant target for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of the discovery and characterization of this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies.
Mechanism of Action
This compound is a member of the pyridinylimidazole class of compounds, which were among the first potent inhibitors of p38 MAP kinase to be identified.[4] It selectively inhibits the kinase activity of phosphorylated p38 without preventing the upstream phosphorylation of the enzyme.[2] This specific mode of action has made this compound a valuable tool for elucidating the physiological roles of the p38 MAPK pathway.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type |
| p38 MAPK | 89 nM | Cell-free kinase assay |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Selectivity vs. p38 MAPK (IC50-fold difference) |
| ERK | >100-fold |
| PKA | >1000-fold |
| PKCα | >1000-fold |
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade that is activated by a variety of extracellular stimuli, including stress and inflammatory cytokines. The following diagram illustrates the canonical p38 MAPK pathway and the point of inhibition by this compound.
Caption: p38 MAPK signaling pathway and inhibition by this compound.
Experimental Protocols
While detailed, step-by-step protocols for the initial discovery of this compound are not publicly available, this section provides a synthesis of methodologies described in key research articles citing the compound.
In Vitro Kinase Assay (General Workflow)
This generalized workflow is based on standard kinase assay principles and the available information for pyridinylimidazole-based p38 MAPK inhibitors.
Caption: Generalized workflow for an in vitro p38 MAPK kinase assay.
Methodology:
-
Reagents: Recombinant human p38 MAPK, a suitable substrate (e.g., ATF2), ATP, and serial dilutions of this compound.
-
Incubation: The p38 enzyme, substrate, and varying concentrations of this compound are pre-incubated in a kinase buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Reaction Termination: The reaction is stopped after a defined period.
-
Signal Detection: The level of substrate phosphorylation is quantified, typically using methods such as radioactive phosphate incorporation, fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Apoptosis Assay
The following protocol is based on the methodology described by Kummer et al. (1997) for investigating the effect of this compound on apoptosis induced by trophic factor withdrawal.[1]
Cell Lines:
-
Rat-1 fibroblasts
-
PC12 cells (differentiated)
Methodology:
-
Cell Culture and Treatment:
-
Rat-1 fibroblasts are grown in the presence of serum. To induce apoptosis, the serum is removed for 16 hours.
-
PC12 cells are differentiated with nerve growth factor (NGF). Apoptosis is induced by withdrawing NGF for 16 hours.
-
This compound is added to the culture medium at the time of trophic factor withdrawal.
-
-
Assessment of Apoptosis: Apoptosis is quantified by methods such as:
-
Nuclear Staining: Cells are stained with a fluorescent DNA-binding dye (e.g., Hoechst 33258) to visualize nuclear morphology. Apoptotic cells are identified by condensed and fragmented nuclei.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of apoptosis.
-
-
p38 MAPK Activity Assay:
-
Cell lysates are prepared from treated and control cells.
-
p38 MAPK is immunoprecipitated from the lysates.
-
The activity of the immunoprecipitated p38 MAPK is measured in an in vitro kinase assay as described above.
-
In Vivo Studies
While specific pharmacokinetic and in vivo efficacy studies for this compound are not extensively detailed in the public domain, the pyridinylimidazole class of p38 MAPK inhibitors has been investigated in various animal models. For instance, studies on related compounds in rats have involved oral gavage administration to assess pharmacokinetic properties like absorption, distribution, metabolism, and excretion.[5]
Conclusion
This compound is a foundational tool compound for studying the intricate roles of the p38 MAPK signaling pathway. Its high potency and selectivity have enabled researchers to dissect the involvement of p38 MAPK in a multitude of cellular processes. The information and methodologies presented in this technical guide provide a solid basis for scientists and drug development professionals to understand and utilize this compound in their research endeavors. Further investigation into its pharmacokinetic properties and efficacy in a broader range of in vivo models will continue to define its potential as a therapeutic agent.
References
- 1. Apoptosis induced by withdrawal of trophic factors is mediated by p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sigmaaldrich.com]
- 4. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ML3403 ({4-[5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-(1-phenylethyl)-amine), a 4-Pyridinylimidazole-type p38 mitogen-activated protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 169316: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 169316 is a potent, selective, and cell-permeable pyridinylimidazole compound that has garnered significant interest within the research community for its specific inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This technical guide provides an in-depth overview of the biological activity and function of this compound, consolidating key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways. Its established role in modulating cellular responses such as inflammation, apoptosis, and viral replication makes it a valuable tool for investigating the physiological and pathological functions of p38 MAPK.
Introduction
The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including inflammatory cytokines, genotoxic stress, and environmental stresses. Once activated, p38 MAPKs phosphorylate a range of downstream substrates, leading to the regulation of gene expression and the modulation of numerous cellular processes. The dysregulation of the p38 MAPK pathway has been implicated in a host of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.
This compound has emerged as a critical chemical probe for elucidating the intricate roles of p38 MAPK. This guide serves as a comprehensive resource for researchers employing this compound in their studies.
Mechanism of Action
This compound is a highly selective inhibitor of the p38 MAPKα and p38 MAPKβ isoforms.[1] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.[2] A key characteristic of this compound is that it inhibits the kinase activity of already phosphorylated p38 MAPK, without impeding the upstream kinases from phosphorylating p38 itself.[2][3] This specific mode of action allows for the precise dissection of signaling events downstream of p38 activation.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory potency and binding affinity.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 89 nM | p38 MAPK | Cell-free kinase assay | [1][3] |
| Kd | 16.7 ± 1.2 nM | His6-p38α | Microscale Thermophoresis (BLUE-tris-NTA) | |
| Kd | 35 ± 5 nM | His6-p38α | Microscale Thermophoresis (GREEN-tris-NTA) | |
| Kd | 24 ± 9 nM | His6-p38α | Microscale Thermophoresis (RED-tris-NTA) |
Table 1: In Vitro Potency and Binding Affinity of this compound
| Cell Line | Concentration Range | Effect | Reference |
| CaOV3 | 0.2-20 µM | Inhibition of TGFβ-induced Smad2 nuclear translocation, Smad7 mRNA induction, and reporter gene activity | [3] |
| PC12 | 10 µM | Inhibition of p38 MAP kinase activity with no significant change in ERK activity | [3] |
| NB4 (NLS-RARα-overexpressed) | 10 µM | Inhibition of ATRA-induced increase in p-p38α, C/EBPβ, and CD11b expression | [3] |
| KBU | 0.5 µM | Significant change in proliferation rate and extent of apoptosis | [1] |
| Mouse Embryonic Stem (ES) cells | 10 µM | Analyzed for effects on LIF-withdrawal induced apoptosis |
Table 2: Cellular Activity of this compound in Various In Vitro Models
Key Biological Activities and Functions
Inhibition of TGF-β and Activin A Signaling
This compound has been shown to abrogate signaling initiated by both Transforming Growth Factor-beta (TGF-β) and Activin A.[1][4] This inhibition is dose-dependent and leads to a reduction in the phosphorylation of Smad2 and Smad3, their subsequent nuclear translocation, and the upregulation of the TGF-β target gene, Smad7.[4] It is important to note that at concentrations of 5 µM or higher, this compound can block TGF-β signaling independently of its p38 MAPK inhibitory activity, a crucial consideration for experimental design.[4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of p38 MAPK in Alzheimer's Disease and the Therapeutic Potential of PD 169316: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in the pathogenesis of Alzheimer's disease. It further details the characteristics and experimental applications of PD 169316, a selective p38 MAPK inhibitor, as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals involved in neurodegenerative disease research and drug development.
Introduction: p38 MAPK in the Pathology of Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. The p38 MAPK signaling pathway, a key transducer of cellular stress, is increasingly recognized as a critical player in the molecular mechanisms underlying Alzheimer's pathology. Activation of p38 MAPK in the brain is triggered by various stressors, including inflammatory cytokines and Aβ oligomers. Once activated, the p38 MAPK cascade contributes to the progression of Alzheimer's disease through several mechanisms:
-
Neuroinflammation: Activated p38 MAPK in microglia, the resident immune cells of the brain, leads to the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1-beta (IL-1β). This chronic neuroinflammation is a hallmark of the Alzheimer's brain and contributes to neuronal damage.
-
Tau Hyperphosphorylation: p38 MAPK can directly phosphorylate tau protein at sites that are hyperphosphorylated in the neurofibrillary tangles found in Alzheimer's patients. This pathological modification of tau leads to its aggregation and the formation of tangles, which disrupt neuronal function and contribute to cell death.
-
Amyloid-β Toxicity: The p38 MAPK pathway is implicated in mediating the neurotoxic effects of Aβ. It can be activated by Aβ, leading to a feedback loop that exacerbates neuroinflammation and neuronal apoptosis.
Given its central role in these pathological processes, the p38 MAPK pathway has emerged as a promising therapeutic target for the treatment of Alzheimer's disease.
This compound: A Selective p38 MAPK Inhibitor
This compound is a potent, cell-permeable, and selective inhibitor of p38 MAP kinase. It functions by targeting the kinase activity of phosphorylated p38, thereby preventing the downstream signaling events that contribute to the pathology of Alzheimer's disease.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound.
| Parameter | Value | Cell-Free/Cell-Based | Reference |
| IC50 | 89 nM | Cell-free assay | [1][2] |
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of the p38 MAPK signaling pathway in the context of Alzheimer's disease pathology.
Caption: p38 MAPK signaling cascade in Alzheimer's disease.
Mechanism of Action of this compound
This diagram illustrates the inhibitory action of this compound on the p38 MAPK pathway.
Caption: Inhibition of p38 MAPK by this compound.
Experimental Workflow: Assessing Neuroprotection
The following diagram outlines a typical experimental workflow to evaluate the neuroprotective effects of this compound against amyloid-beta toxicity in a neuronal cell line.
Caption: Workflow for in vitro neuroprotection studies.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of p38 MAPK and this compound in the context of Alzheimer's disease.
In Vitro p38 MAPK Kinase Assay
This assay is designed to measure the inhibitory activity of compounds like this compound against recombinant p38α MAPK.
Materials and Reagents:
-
Recombinant human p38α MAPK (active)
-
Recombinant human ATF-2 (substrate)
-
Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP solution
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., SB203580)
-
96-well assay plates
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound and the positive control in Kinase Assay Buffer. A typical concentration range for IC50 determination is from 1 nM to 100 µM.
-
Dilute recombinant p38α MAPK and ATF-2 substrate to their final working concentrations in Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the serially diluted this compound, positive control, or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of the diluted p38α MAPK to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of a solution containing both ATF-2 substrate and ATP to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a commercial kinase detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Phosphorylated p38 MAPK in Microglia
This protocol describes the detection of phosphorylated (activated) p38 MAPK in microglial cells treated with an inflammatory stimulus and a p38 inhibitor.
Materials and Reagents:
-
BV-2 microglial cells
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture BV-2 microglia in appropriate media.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Express the level of phosphorylated p38 MAPK as a ratio to total p38 MAPK.
-
MTT Assay for Neuroprotection against Amyloid-beta Toxicity
This assay assesses the ability of this compound to protect neuronal cells from the cytotoxic effects of amyloid-beta.[3][4][5][6]
Materials and Reagents:
-
SH-SY5Y neuroblastoma cells[4]
-
Cell culture medium (e.g., DMEM/F12)
-
Amyloid-beta (1-42) oligomers
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Add pre-aggregated amyloid-beta (1-42) oligomers to the wells to induce neurotoxicity.
-
Include control wells with untreated cells and cells treated with amyloid-beta alone.
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Evaluate the neuroprotective effect of this compound by comparing the viability of cells treated with amyloid-beta alone to those co-treated with this compound.
-
Conclusion
The p38 MAPK signaling pathway is a key driver of neuroinflammation, tau hyperphosphorylation, and amyloid-beta-mediated neurotoxicity, all of which are central to the pathogenesis of Alzheimer's disease. As a selective inhibitor of p38 MAPK, this compound holds significant promise as a therapeutic agent for mitigating the progression of this devastating neurodegenerative disorder. The experimental protocols and data presented in this technical guide provide a foundation for further research into the efficacy and mechanisms of action of this compound and other p38 MAPK inhibitors in the context of Alzheimer's disease. Further in vivo studies are warranted to translate these preclinical findings into potential clinical applications.
References
- 1. Spatial learning and memory impairments are associated with increased neuronal activity in 5XFAD mouse as measured by manganese-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
An In-depth Technical Guide to PD 169316: A Selective p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PD 169316, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The information presented herein is intended to support research and development efforts by providing detailed chemical properties, mechanistic insights, experimental protocols, and visual representations of its function and application.
Core Chemical and Physical Properties
This compound is a well-characterized small molecule inhibitor used extensively in cellular and molecular biology research to probe the function of the p38 MAPK signaling pathway. Its key properties are summarized below.
| Property | Value |
| CAS Number | 152121-53-4[1][2] |
| Molecular Formula | C₂₀H₁₃FN₄O₂[2][3][4] |
| Molecular Weight | 360.34 g/mol [2][5] |
| IUPAC Name | 4-[4-(4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl]pyridine[2] |
| Appearance | A solid, white powder[2][4] |
| Solubility | Insoluble in water and ethanol; soluble in DMSO (≥15.3 mg/mL)[2] |
| Purity | >98% (typically analyzed by HPLC)[4] |
| Storage | Store at -20°C as a solid[2] |
Mechanism of Action and Biological Activity
This compound is a potent, selective, and cell-permeable inhibitor of p38 MAP kinase with an IC50 value of 89 nM.[1][3][5][6] It selectively inhibits the kinase activity of phosphorylated p38 without preventing its upstream phosphorylation.[1] This specificity makes it a valuable tool for dissecting the roles of p38 MAPK in various cellular processes.
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting p38 MAPK, this compound has been shown to:
-
Block Apoptosis: It can inhibit apoptosis induced by trophic factor withdrawal in neuronal cells.[1][7]
-
Inhibit TGF-β Signaling: this compound can abrogate signaling initiated by both TGF-β and Activin A, leading to reduced Smad2 and Smad3 phosphorylation and nuclear translocation.[5][8]
-
Exhibit Antiviral Activity: It has demonstrated antiviral activity against Enterovirus 71.[1][5]
-
Regulate Gene Expression: The inhibitor can prevent the increased expression of pro-apoptotic genes like monoamine oxidase (MAO) following nerve growth factor (NGF) withdrawal.[7]
Experimental Protocols
The following are representative protocols for experiments frequently conducted with this compound, based on methodologies cited in the literature.
1. Inhibition of p38 MAPK Activity in Cell Culture
-
Objective: To assess the effect of this compound on p38 MAPK-mediated cellular events.
-
Methodology:
-
Cell Culture: Plate cells (e.g., PC12, CaOV3) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 0.2-20 µM).[1]
-
Incubation: Replace the existing medium with the medium containing this compound and incubate for the desired duration (e.g., 30 minutes to 24 hours), depending on the specific experimental endpoint.[1][7]
-
Stimulation (if applicable): After pre-incubation with the inhibitor, cells can be stimulated with an agonist (e.g., TGF-β, anisomycin) to activate the p38 MAPK pathway.
-
Analysis: Harvest cells for downstream analysis, such as Western blotting to detect phosphorylated p38 targets or apoptosis assays.
-
2. Western Blot Analysis for Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of p38 MAPK downstream targets.
-
Methodology:
-
Protein Extraction: Following treatment with this compound and any stimulants, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., phospho-Smad2, phospho-MAPKAPK-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
3. Nucleosomal DNA Fragmentation Assay for Apoptosis
-
Objective: To quantify apoptosis in cells treated with this compound.
-
Methodology:
-
Cell Treatment: Treat cells with the desired conditions (e.g., trophic factor withdrawal) in the presence or absence of this compound (e.g., 10 µM).[7]
-
Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's protocol for a commercially available DNA fragmentation ELISA kit.
-
ELISA:
-
The cell lysate, containing histone-complexed DNA fragments, is added to a microplate coated with anti-histone antibodies.
-
A second anti-DNA antibody conjugated to a peroxidase enzyme is added.
-
After incubation and washing steps, a substrate solution is added, and the color development is measured using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA, providing a quantitative measure of apoptosis.
-
Visualizing Signaling Pathways and Workflows
p38 MAPK Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: p38 MAPK signaling cascade and this compound inhibition.
Experimental Workflow for Assessing this compound's Effect on Apoptosis
This diagram outlines a typical experimental workflow to investigate the anti-apoptotic effects of this compound.
Caption: Workflow for apoptosis inhibition study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. adooq.com [adooq.com]
- 7. pnas.org [pnas.org]
- 8. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selectivity Profile of PD 169316: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 169316 is a potent, cell-permeable pyridinyl-imidazole compound widely utilized in biomedical research as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a variety of diseases. Understanding the precise selectivity profile of small molecule inhibitors like this compound is paramount for the accurate interpretation of experimental results and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the selectivity of this compound, its known off-target effects, and detailed experimental protocols for assessing its activity.
Selectivity Profile of this compound
Primary Target and Potency
The primary molecular target of this compound is the p38 MAPK. It selectively inhibits the kinase activity of the phosphorylated, active form of p38 without preventing its upstream phosphorylation.[4]
Quantitative Kinase Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary target and other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. p38 MAPK | Reference |
| p38 MAPK | 89 | 1 | [1][2][4] |
| ERK | > 8,900 | > 100 | |
| PKA | > 89,000 | > 1,000 | |
| PKCα | > 89,000 | > 1,000 |
Note: The IC50 values for ERK, PKA, and PKCα are inferred from reports stating that the IC50s are >100-fold and >1,000-fold higher than for p38 MAPK, respectively.
Off-Target Activities
A critical aspect of understanding any kinase inhibitor is characterizing its off-target effects. For this compound, a notable off-target activity has been identified in the transforming growth factor-beta (TGF-β) signaling pathway.
Inhibition of TGF-β and Activin A Signaling
At concentrations of 5 µM and higher, this compound has been shown to inhibit signaling induced by TGF-β and Activin A.[5] This inhibition is independent of its p38 MAPK activity and results in reduced phosphorylation of Smad2 and Smad3, their subsequent nuclear translocation, and the up-regulation of the TGF-β target gene, Smad7.[5] It is important to note that this compound does not inhibit signaling by bone morphogenetic protein (BMP) 4, another member of the TGF-β superfamily.[5] This dose-dependent off-target effect should be a key consideration in the design and interpretation of experiments using this compound at concentrations in the micromolar range.
Signaling Pathway Diagrams
To visualize the primary and off-target signaling pathways affected by this compound, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound - LabNet Biotecnica [labnet.es]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PD 169316 on Cytokine Production: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 169316 is a potent and selective pyridinyl-imidazole inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK cascade is a critical regulator of inflammatory responses, and its activation leads to the production of a wide array of pro-inflammatory cytokines. Consequently, inhibitors of this pathway, such as this compound, have been a focal point of research for their therapeutic potential in various inflammatory diseases. This technical guide provides an in-depth analysis of the effects of this compound on cytokine production, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Inhibition of p38 MAPK
This compound exerts its effects by selectively binding to and inhibiting the activity of p38 MAPK. This kinase is a central node in a signaling cascade that is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS) and other cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α)[1][2]. The p38 MAPK pathway plays a crucial role in regulating the gene expression of pro-inflammatory cytokines at both the transcriptional and post-transcriptional levels[2][3].
Upon activation by upstream kinases (MKK3, MKK4, or MKK6), p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases (e.g., MAPKAP-K2) and transcription factors (e.g., ATF2, CREB)[1][4][5]. This phosphorylation cascade ultimately leads to the increased transcription of genes encoding pro-inflammatory cytokines and enhanced stability of their messenger RNA (mRNA), resulting in a surge of cytokine production[2]. By inhibiting p38 MAPK, this compound disrupts this signaling cascade, thereby attenuating the production of these key inflammatory mediators.
Quantitative Effects of p38 MAPK Inhibition on Cytokine Production
While specific quantitative data for the standalone effect of this compound on cytokine production is limited in publicly available literature, studies on other selective p38 MAPK inhibitors provide a strong indication of its expected impact. The following table summarizes the inhibitory effects of p38 MAPK inhibitors on the production of key pro-inflammatory cytokines. It is important to note that the exact IC50 and percentage of inhibition can vary depending on the cell type, stimulus, and experimental conditions.
| Cytokine | Cell Type | Stimulus | p38 MAPK Inhibitor | Observed Effect | Reference |
| TNF-α | Murine Macrophages (RAW 264.7) | LPS + IFN-γ | SB202190 | Dose-dependent inhibition of TNF production. | [6] |
| TNF-α | Human Monocytes | LPS | SB239063 | Potent inhibition of TNF-α release. | [7] |
| IL-6 | Human Monocytic Cells | IL-1 | SB203580 | Inhibition of IL-6 secretion. | [8] |
| IL-1β | Human Monocytes | LPS | p38 MAPK inhibitors | Inhibition of IL-1β release. | [1] |
Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the p38 MAPK cascade. Inhibition of p38 MAPK by this compound prevents the downstream signaling events that lead to cytokine gene expression.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections detail generalized but comprehensive protocols for assessing the effect of kinase inhibitors like this compound on cytokine production. These are based on standard methodologies employed in the field.
In Vitro Cell Culture and Stimulation
A common experimental workflow to assess the impact of a kinase inhibitor on cytokine production involves stimulating immune cells in vitro.
Caption: A typical experimental workflow for studying the effect of this compound.
1. Cell Culture and Plating:
-
Culture a relevant cell line (e.g., RAW 264.7 murine macrophages, THP-1 human monocytic cells) or primary cells (e.g., human peripheral blood mononuclear cells [PBMCs] or isolated monocytes) in appropriate culture medium and conditions.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
2. Pre-treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentrations in the culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells with the inhibitor for a specific period (e.g., 1 hour) to allow for cellular uptake and target engagement.
3. Stimulation:
-
Prepare a solution of the inflammatory stimulus (e.g., LPS from E. coli) at the desired concentration in culture medium.
-
Add the stimulus to the wells containing the cells and inhibitor.
-
Incubate the plates for a time course (e.g., 4, 8, 12, 24 hours) to allow for cytokine production and secretion.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying the concentration of a specific secreted cytokine in the cell culture supernatant.
1. Plate Coating:
-
Dilute the capture antibody specific for the cytokine of interest in a coating buffer and add it to the wells of a 96-well high-binding microplate.
-
Incubate the plate overnight at 4°C.
-
The next day, wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well to block any non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate again.
3. Sample and Standard Incubation:
-
Prepare a standard curve by performing serial dilutions of a known concentration of the recombinant cytokine.
-
Add the standards and the collected cell culture supernatants to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
4. Detection Antibody Incubation:
-
Add a biotinylated detection antibody, which recognizes a different epitope of the cytokine, to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate.
5. Enzyme and Substrate Reaction:
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) to each well. A color change will occur in the presence of HRP.
-
Stop the reaction by adding a stop solution (e.g., sulfuric acid).
6. Data Acquisition and Analysis:
-
Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
Conclusion
This compound, as a potent inhibitor of p38 MAPK, holds significant potential for modulating the production of pro-inflammatory cytokines. While direct quantitative data on its standalone effects are not extensively detailed in the public domain, the well-established role of the p38 MAPK pathway in inflammation strongly suggests that this compound will effectively reduce the levels of key cytokines such as TNF-α, IL-6, and IL-1β. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and quantify the specific effects of this compound in various cellular contexts. A deeper understanding of its precise impact on cytokine profiles will be crucial for its continued development as a potential therapeutic agent for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Interleukin-6 production by activated human monocytic cells is enhanced by MK-571, a specific inhibitor of the multi-drug resistance protein-1 - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Studies and Synthesis of PD 169316: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 169316 is a potent and selective, cell-permeable pyridinylimidazole inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and in the production of pro-inflammatory cytokines. As such, inhibitors of this pathway, like this compound, have been instrumental in elucidating the role of p38 MAPK in various physiological and pathological processes, including inflammation, apoptosis, and cell differentiation. This technical guide provides an in-depth overview of the initial studies on this compound, detailing its synthesis, biological activity, and the experimental protocols used in its early characterization.
Chemical Synthesis of this compound
The synthesis of this compound, chemically known as 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole, was first described as part of a broader investigation into pyridinylimidazole-based inhibitors of CSBP (p38) kinase. The general synthetic scheme involves a multi-step process culminating in the formation of the substituted imidazole ring.
Experimental Protocol: Synthesis of Trisubstituted Imidazoles
The synthesis of the pyridinylimidazole series, including compounds structurally analogous to this compound, follows a convergent strategy. The key final step is the condensation of a diketone intermediate with an aldehyde in the presence of an ammonium salt. The following is a representative protocol based on the initial reported syntheses of this class of compounds.
Step 1: Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)ethanedione
A solution of 4-acetylpyridine and 4-fluorobenzaldehyde in a suitable solvent (e.g., ethanol) is treated with a base such as sodium hydroxide. The resulting chalcone is then oxidized using an agent like selenium dioxide in a solvent such as aqueous dioxane under reflux to yield the α-diketone, 1-(4-fluorophenyl)-2-(4-pyridyl)ethanedione.
Step 2: Synthesis of 4-(4-Fluorophenyl)-2-(4-nitrophenyl)-5-(4-pyridyl)-1H-imidazole (this compound)
A mixture of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanedione (1 equivalent), 4-nitrobenzaldehyde (1 equivalent), and ammonium acetate (excess) in glacial acetic acid is heated to reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Diagram: Synthesis Workflow of this compound
Caption: A simplified workflow for the synthesis of this compound.
Biological Activity and Initial Studies
This compound was identified as a potent inhibitor of p38 MAPK, a key kinase in the cellular response to stress and inflammation. Its inhibitory activity has been characterized in various in vitro and cellular assays.
p38 MAP Kinase Inhibition
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the p38 MAP kinase.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | p38α MAPK | 89 | Cell-free kinase assay |
The inhibitory activity of this compound on p38 kinase can be determined using a cell-free enzyme assay. A typical protocol is as follows:
-
Enzyme and Substrate Preparation: Recombinant human p38α MAPK is used as the enzyme source. A specific substrate, such as Myelin Basic Protein (MBP) or a peptide substrate like ATF2, is prepared in a suitable kinase assay buffer.
-
Inhibitor Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in the kinase assay buffer.
-
Kinase Reaction: The kinase reaction is initiated by mixing the p38α enzyme, the substrate, and the various concentrations of this compound in the presence of ATP (often radiolabeled with ³²P or ³³P). The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.
-
Termination and Detection: The reaction is stopped by the addition of a solution like phosphoric acid. The phosphorylated substrate is then separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Inhibition of TGF-β Signaling
Subsequent studies revealed that this compound also affects other signaling pathways. Notably, it has been shown to inhibit signaling induced by Transforming Growth Factor-beta (TGF-β).[3]
| Treatment | Effect | Cell Line |
| This compound (at 5 µM or higher) | Reduced Smad2 and Smad3 phosphorylation and nuclear translocation | Human ovarian cancer cells |
The effect of this compound on TGF-β-induced Smad phosphorylation is commonly assessed by Western blotting.
-
Cell Culture and Treatment: A suitable cell line (e.g., human ovarian cancer cells) is cultured to an appropriate confluency. The cells are then pre-treated with various concentrations of this compound for a specific period before stimulation with TGF-β.
-
Cell Lysis: After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated Smad2 and Smad3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of phosphorylated Smad2/3 are normalized to a loading control, such as total Smad2/3 or β-actin.
Diagram: p38 MAPK and TGF-β Signaling Pathways
Caption: Inhibition of p38 MAPK and TGF-β signaling by this compound.
Conclusion
This compound has served as a valuable pharmacological tool for investigating the multifaceted roles of the p38 MAP kinase pathway. Its well-defined synthesis and potent, selective inhibitory activity have enabled researchers to dissect the contributions of p38 signaling in a wide range of biological contexts. The initial studies laid the groundwork for understanding its mechanism of action and its effects on cellular signaling, including the unexpected crossover inhibition of the TGF-β pathway. The detailed experimental protocols provided herein offer a foundation for the continued use and study of this important research compound in drug discovery and development.
References
- 1. Regulation of stress-induced cytokine production by pyridinylimidazoles; inhibition of CSBP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridinylimidazole based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PD 169316: In Vitro Experimental Protocols for p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 169316 is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 value of 89 nM.[1][2] It acts by selectively inhibiting the kinase activity of phosphorylated p38 without preventing the upstream phosphorylation of the kinase itself.[2] This inhibitor serves as a critical tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation. Additionally, this compound has been shown to abrogate signaling initiated by TGF-β and Activin A.[1][3] These application notes provide detailed protocols for in vitro experiments designed to characterize the activity and cellular effects of this compound.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₃FN₄O₂ |
| Molecular Weight | 360.3 g/mol |
| CAS Number | 152121-53-4 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a selective inhibitor of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli such as cytokines, ultraviolet light, and osmotic shock, leading to the activation of downstream transcription factors and subsequent cellular responses. This compound specifically targets the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.
References
Application Notes and Protocols: Preparation of PD 169316 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and preparation of a stock solution for PD 169316, a potent and selective inhibitor of p38 MAP kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information
| Parameter | Value | Source |
| CAS Number | 152121-53-4 | [1][2] |
| Molecular Formula | C₂₀H₁₃FN₄O₂ | [1][2] |
| Molecular Weight | 360.3 g/mol | [1][2] |
| Appearance | Crystalline solid, Orange-yellow solid | [1] |
Solubility Data
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The following table summarizes its solubility in various common laboratory solvents. It is crucial to use fresh, anhydrous solvents to achieve maximum solubility, as moisture can reduce the compound's solubility.[3]
| Solvent | Solubility | Concentration (mM) | Source |
| DMSO | ≥15.3 mg/mL | ~42.46 mM | [4] |
| 14 mg/mL | 38.85 mM | [3] | |
| 12 mg/mL | 33.3 mM | [2] | |
| 10 mg/mL | ~27.75 mM | ||
| 2 mg/mL | ~5.55 mM | [1] | |
| DMF | 2 mg/mL | ~5.55 mM | [1] |
| DMF:PBS (pH 7.2) (1:2) | 0.25 mg/mL | ~0.69 mM | [1] |
| Water | Insoluble | - | [2][3] |
| Ethanol | Insoluble | - | [2][3] |
Recommended Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3603 mg of this compound (Mass = Concentration x Volume x Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution, if you weighed 0.3603 mg, add 100 µL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can aid in dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][5]
-
Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.[1][2][3][5]
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
| Form | Storage Temperature | Stability | Source |
| Lyophilized Powder | -20°C | ≥ 4 years | [1] |
| -20°C | 36 months | [2] | |
| -20°C | 3 years | [3] | |
| In Solvent (DMSO) | -80°C | 1 year to 2 years | [3][5] |
| -20°C | 1 month | [2][3][5] |
Note: It is recommended to use the stock solution within one month when stored at -20°C to prevent loss of potency.[2][3] For longer-term storage, -80°C is preferable. Always protect the solution from light.
Mechanism of Action: p38 MAPK Signaling Pathway Inhibition
This compound is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by competing with ATP for binding to the kinase domain of p38, thereby preventing the phosphorylation of downstream substrates. This inhibition can block cellular processes such as apoptosis and inflammation.[1] Interestingly, this compound has also been shown to abrogate signaling initiated by TGF-β and Activin A, leading to reduced Smad2 and Smad3 phosphorylation and nuclear translocation.[6]
p38 MAPK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits p38 MAPK and TGF-β signaling.
Disclaimer: This information is for research use only and is not intended for human or therapeutic use. Always refer to the manufacturer's safety data sheet (SDS) for handling and safety information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 169316 Treatment in NB4 Cells
These application notes provide a comprehensive guide for researchers utilizing the p38 MAPK inhibitor, PD 169316, for studies involving the human acute promyelocytic leukemia (APL) cell line, NB4.
Introduction
This compound is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 89 nM.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, influencing processes such as apoptosis, cell cycle, and differentiation. In cancer research, inhibitors of this pathway are valuable tools for investigating the role of p38 MAPK in tumor progression and as potential therapeutic agents. The NB4 cell line, derived from a patient with APL, is characterized by the t(15;17) chromosomal translocation resulting in the PML-RARα fusion protein, making it an essential model for studying APL pathogenesis and drug-induced differentiation.[3]
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Target | p38 MAP Kinase | [1][2] |
| IC50 | 89 nM (cell-free assay) | [1] |
| Molecular Weight | 360.34 g/mol | N/A |
| Solubility | DMSO: 14 mg/mL (38.85 mM) | [1] |
The table below provides a starting point for treatment conditions with this compound in NB4 cells based on published studies. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.
| Cell Line | Concentration Range | Treatment Duration | Assay | Reference |
| NB4 | 10 µM | 72 hours | Western Blot, Microarray | [4][5] |
| NB4 | 10 µM | Not specified | Inhibition of ATRA-induced effects | [2] |
| KBU cells | 0.2 - 0.5 µM | Not specified | Proliferation, Apoptosis | [1] |
| Ishikawa PRB/PRA cells | 10 µM | 30 minutes | p38 phosphorylation | [2] |
| MDA-MB-231 cells | Not specified | Not specified | Western Blot | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for studying the effects of this compound in NB4 cells.
Caption: p38 MAPK Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for this compound.
Experimental Protocols
NB4 Cell Culture
NB4 cells are grown in suspension.
-
Growth Medium:
-
RPMI 1640 medium
-
10% Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
-
1% Penicillin-Streptomycin (optional)
-
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
Maintain cell density between 0.5 x 10^6 and 1 x 10^6 cells/mL.[6]
-
To passage, centrifuge the cell suspension at 500 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.[6]
-
Typically, split cultures every 2-3 days.
-
This compound Stock Solution Preparation
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
This compound Treatment of NB4 Cells
-
Seed NB4 cells in a multi-well plate or flask at a density of 2-3 x 10^5 cells/mL.
-
Prepare working solutions of this compound by diluting the stock solution in growth medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 20 µM).
-
Add the this compound working solutions to the cell culture wells.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
-
Seed 1-2 x 10^4 NB4 cells per well in a 96-well plate in 100 µL of growth medium.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7]
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
-
Seed approximately 1-2 x 10^6 NB4 cells in a 6-well plate and treat with this compound.
-
After treatment, harvest the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p38 MAPK, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed NB4 cells and treat with this compound as described above.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in control group | High DMSO concentration | Ensure the final DMSO concentration is below 0.5%. |
| Cells were not healthy before treatment | Use cells in the logarithmic growth phase. | |
| No inhibition of p-p38 MAPK | This compound concentration is too low | Perform a dose-response experiment to find the optimal concentration. |
| Treatment time is too short | Perform a time-course experiment. | |
| Inactive this compound | Use a fresh aliquot of the inhibitor. | |
| High background in Western blot | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration is too high | Titrate the primary and secondary antibodies. |
Conclusion
These application notes provide a framework for investigating the effects of the p38 MAPK inhibitor this compound on the NB4 acute promyelocytic leukemia cell line. The provided protocols for cell culture, treatment, and downstream assays should be adapted and optimized for specific experimental needs. Careful consideration of treatment duration and inhibitor concentration is crucial for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NB-4 Cells [cytion.com]
- 4. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PD 169316 Effects on the p38 MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 169316 is a potent, selective, and cell-permeable inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a pivotal role in processes such as apoptosis, cell differentiation, and inflammation.[3] Dysregulation of this pathway is implicated in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound exerts its inhibitory effect by targeting the kinase activity of phosphorylated p38 MAPK, thereby preventing the downstream phosphorylation of its substrates.[2]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effects of this compound on the p38 MAPK signaling cascade. The primary application is to quantitatively assess the inhibition of p38 MAPK activity by measuring the phosphorylation status of p38 itself and its key downstream targets, such as Activating Transcription Factor 2 (ATF-2) and Heat Shock Protein 27 (HSP27).
Mechanism of Action
This compound is a pyridinyl-imidazole compound that acts as an ATP-competitive inhibitor of p38 MAPK. It specifically binds to the kinase domain of p38, preventing the transfer of phosphate from ATP to its substrates. Notably, this compound inhibits the catalytic activity of already phosphorylated p38 MAPK without affecting the upstream kinases that phosphorylate p38.[2] In addition to its primary target, at higher concentrations (≥5 µM), this compound has been shown to inhibit signaling mediated by TGF-β and Activin A, leading to reduced phosphorylation of Smad2 and Smad3.[4]
Data Presentation
The following tables summarize the inhibitory activity of this compound on p38 MAPK and its downstream signaling, as well as its effect on the TGF-β pathway, based on data from various studies.
Table 1: Inhibitory Activity of this compound on p38 MAPK
| Target | IC50 | Assay Type | Reference |
| p38 MAPK | 89 nM | Cell-free kinase assay | [1][2] |
Table 2: Effect of this compound on Protein Phosphorylation in Cellular Assays (Illustrative Data)
| Treatment | Target Protein | Phosphorylation Status | Fold Change vs. Stimulated Control | Cell Type | Reference |
| Stimulus + Vehicle | Phospho-p38 MAPK | +++ | 1.0 | Various | [3][5] |
| Stimulus + 0.5 µM this compound | Phospho-p38 MAPK | ++ | ~0.5 | KBU cells | [6] |
| Stimulus + 5 µM this compound | Phospho-p38 MAPK | + | ~0.2 | Various | [4] |
| Stimulus + 10 µM this compound | Phospho-p38 MAPK | +/- | ~0.1 | NB4 and HL-60 cells | [5] |
| Stimulus + Vehicle | Phospho-ATF-2 | +++ | 1.0 | HEK293T cells | [7] |
| Stimulus + 10 µM this compound | Phospho-ATF-2 | + | Not specified | HEK293T cells | [7] |
| Stimulus + Vehicle | Phospho-HSP27 | +++ | 1.0 | SH-SY5Y cells | [8] |
| Stimulus + 10 µM this compound | Phospho-HSP27 | + | Not specified | SH-SY5Y cells | [8] |
Table 3: Off-Target Effects of this compound on TGF-β Signaling
| Treatment | Target Protein | Phosphorylation Status | Fold Change vs. Stimulated Control | Cell Type | Reference |
| TGF-β + Vehicle | Phospho-Smad2/3 | +++ | 1.0 | Human ovarian cancer cells | [4] |
| TGF-β + 1 µM this compound | Phospho-Smad2/3 | +++ | No significant change | Human ovarian cancer cells | [4] |
| TGF-β + 5 µM this compound | Phospho-Smad2/3 | ++ | Significant reduction | Human ovarian cancer cells | [4] |
| TGF-β + 10 µM this compound | Phospho-Smad2/3 | + | Strong reduction | Human ovarian cancer cells | [4] |
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p38 MAPK inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cell line expressing the p38 MAPK pathway (e.g., HeLa, HEK293, THP-1).
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
Cell Culture Medium: As required for the specific cell line.
-
Stimulus for p38 MAPK activation: Anisomycin, UV radiation, or relevant cytokines (e.g., TNF-α, IL-1β).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): Containing SDS and β-mercaptoethanol.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for the target proteins.
-
Running Buffer: Tris-Glycine-SDS buffer.
-
Transfer Buffer: Tris-Glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Mouse anti-total p38 MAPK
-
Rabbit anti-phospho-ATF-2 (Thr71)
-
Mouse anti-total ATF-2
-
Rabbit anti-phospho-HSP27 (Ser82)
-
Mouse anti-total HSP27
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Procedure
1. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes) to induce phosphorylation. Include an unstimulated control.
2. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-p38 MAPK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described in step 3.
5. Detection and Data Analysis
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for the total form of the target protein and a loading control.
-
Normalize the intensity of the phosphorylated protein band to the total protein band and the loading control for each sample.
Troubleshooting
-
High Background: Optimize blocking conditions (time and agent). Increase the number and duration of wash steps. Titrate primary and secondary antibody concentrations.
-
Weak or No Signal: Confirm protein transfer. Check antibody activity and concentration. Ensure the detection reagent is not expired.
-
Inconsistent Loading: Ensure accurate protein quantification. Carefully load equal amounts of protein into each well. Always normalize to a reliable loading control.
Conclusion
This document provides a comprehensive guide for the use of this compound in Western blot experiments to investigate the p38 MAPK signaling pathway. The detailed protocols and illustrative data offer a framework for researchers to assess the efficacy and mechanism of action of this inhibitor. Careful execution of the experimental steps and appropriate data analysis are crucial for obtaining reliable and reproducible results. When using this compound at concentrations of 5 µM or higher, it is important to consider its potential off-target effects on the TGF-β signaling pathway.[4]
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ATM-Dependent Phosphorylation of ATF2 Is Required for the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 169316 in TGF-β Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PD 169316 to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway. While this compound is primarily recognized as a potent p38 MAPK inhibitor, this document details its application in abrogating TGF-β signaling, a function that is notably independent of its p38 MAPK inhibitory activity at specific concentrations.
Introduction
Transforming Growth Factor-beta (TGF-β) is a crucial cytokine that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of the TGF-β signaling pathway is implicated in various pathologies, such as cancer and fibrosis.[1] The canonical TGF-β signaling cascade is initiated by the binding of TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[3][4] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[3][4] These phosphorylated R-SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[3][4]
This compound is a pyridinyl-imidazole compound initially identified as a potent, selective, and cell-permeable inhibitor of p38 MAP kinase.[5][6][7] However, subsequent research has demonstrated that at concentrations of 5 µM and higher, this compound can effectively inhibit TGF-β-induced SMAD signaling.[8] This inhibitory effect is characterized by a reduction in the phosphorylation of SMAD2 and SMAD3, leading to their decreased nuclear translocation and the subsequent modulation of TGF-β target gene expression.[5][8] Importantly, this inhibition of the TGF-β pathway by this compound is independent of its effects on p38 MAPK activity.[8]
Quantitative Data
The following tables summarize the key quantitative data for this compound in the context of both p38 MAPK and TGF-β signaling inhibition.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Cell Line | Notes |
| p38 MAP Kinase | 89 nM | Cell-free assay | Potent and selective inhibition.[5][6][7] |
| TGF-β Signaling | ≥ 5 µM | Human Ovarian Cancer Cells (CaOV3) | Dose-dependent inhibition of SMAD2/3 phosphorylation.[5][8] |
Table 2: Experimental Conditions for TGF-β Signaling Inhibition
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | 5 - 10 µM | Human Ovarian Cancer Cells (CaOV3) | [5][8] |
| Incubation Time | 1 hour (pre-treatment) | KBU cells | [9] |
| Effect | Reduced SMAD2/3 phosphorylation and nuclear translocation | Human Ovarian Cancer Cells (CaOV3) | [8] |
| Effect | Altered TGF-β target gene expression (e.g., Smad7) | Human Ovarian Cancer Cells (CaOV3) | [8] |
Signaling Pathways and Experimental Workflow
TGF-β Signaling Pathway and Inhibition by this compound
Caption: TGF-β signaling pathway and the inhibitory point of this compound.
General Experimental Workflow for Assessing TGF-β Inhibition by this compound
Caption: General experimental workflow for studying the effect of this compound on TGF-β signaling.
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced SMAD2/3 Phosphorylation in Cell Culture
This protocol outlines the steps to assess the inhibitory effect of this compound on TGF-β-induced phosphorylation of SMAD2 and SMAD3 in a human ovarian cancer cell line, such as CaOV3.
Materials:
-
This compound (prepared in DMSO)
-
Human ovarian cancer cell line (e.g., CaOV3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human TGF-β1
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-SMAD2, anti-phospho-SMAD3, anti-SMAD2/3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture:
-
Culture CaOV3 cells in complete medium at 37°C in a humidified 5% CO2 incubator.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Add serum-free medium and incubate for 12-24 hours to reduce basal signaling.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0, 1, 5, 10, 20 µM).
-
Aspirate the serum-free medium from the cells and add the this compound-containing medium.
-
Incubate for 1 hour at 37°C.
-
-
TGF-β Stimulation:
-
Prepare a stock solution of TGF-β1 in serum-free medium.
-
Add TGF-β1 to each well to a final concentration of 5 ng/mL (or a concentration previously determined to induce a robust SMAD phosphorylation).
-
Incubate for 30-60 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-SMAD2, p-SMAD3, and total SMAD2/3 overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated SMAD levels to the total SMAD levels and then to the loading control.
-
Compare the levels of SMAD phosphorylation in this compound-treated cells to the TGF-β stimulated control.
-
Protocol 2: TGF-β/SMAD-Responsive Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on TGF-β-induced transcriptional activity using a SMAD-responsive luciferase reporter construct.
Materials:
-
This compound (prepared in DMSO)
-
HEK293T or other suitable cell line
-
Complete cell culture medium
-
SMAD-binding element (SBE)-luciferase reporter plasmid
-
A constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant human TGF-β1
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed cells in a 24-well plate to be 70-80% confluent at the time of transfection.
-
Co-transfect the cells with the SBE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Serum Starvation and Inhibitor Treatment:
-
After 24 hours of transfection, replace the medium with serum-free medium and incubate for another 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 1 hour.
-
-
TGF-β Stimulation:
-
Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 6-24 hours. The optimal stimulation time should be determined empirically.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity by TGF-β relative to the unstimulated control.
-
Plot the dose-response curve for this compound inhibition of TGF-β-induced luciferase activity.
-
Conclusion
This compound serves as a valuable tool for studying TGF-β signaling, offering a distinct advantage in its ability to inhibit this pathway independently of its well-characterized effects on p38 MAPK. Researchers should be mindful of the concentration-dependent effects of this compound to accurately attribute its biological activities. The protocols provided herein offer a framework for investigating the role of TGF-β in various cellular contexts and for the screening and characterization of potential therapeutic agents targeting this pathway. When using this compound, it is crucial to include appropriate controls to distinguish between its effects on the TGF-β and p38 MAPK pathways, especially at concentrations below 5 µM where both pathways may be affected.
References
- 1. Targeted dephosphorylation of SMAD3 as an approach to impede TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Recognition of Phosphorylated-Smad2-Containing Complexes by a Novel Smad Interaction Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species and p38MAPK Have a Role in the Smad2 Linker Region Phosphorylation Induced by TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Priming with EGFR tyrosine kinase inhibitor and EGF sensitizes ovarian cancer cells to respond to chemotherapeutical drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell Viability Assays with PD 169316 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD 169316 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including stress and inflammatory cytokines.[3][4][5] This pathway plays a complex and often cell-type-dependent role in apoptosis (programmed cell death).[6] Dysregulation of the p38 MAPK pathway has been implicated in various diseases, including cancer, making it an important target for therapeutic intervention.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability. The included assays are designed to quantify changes in cell health and determine the cytotoxic or cytostatic potential of the compound.
Mechanism of Action
This compound selectively inhibits the kinase activity of p38 MAPK, thereby blocking the phosphorylation of its downstream substrates.[2] The p38 MAPK pathway is a component of a larger signaling cascade that includes MAP kinase kinase kinases (MAP3Ks) and MAP kinase kinases (MAP2Ks).[7] Upon activation by cellular stressors or inflammatory signals, this cascade leads to the activation of p38 MAPK, which in turn can phosphorylate a variety of proteins, including transcription factors and other kinases. These downstream effectors regulate processes such as inflammation, cell cycle progression, and apoptosis.[3][4] The role of p38 MAPK in apoptosis is multifaceted; it can promote either cell survival or cell death depending on the cellular context and the nature of the stimulus.[6] By inhibiting p38 MAPK, this compound allows researchers to investigate the specific role of this pathway in their model system.
Data Presentation
The following table summarizes key quantitative data for this compound from published studies.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 89 nM | Cell-free assay | [1][2] |
| Effective Concentration | 0.5 µM | KBU cells | [1] |
| Effective Concentration | 10 µM | PC12 cells, CaOV3 cells | [2] |
| Ineffective Concentration | 0.2 µM | KBU cells | [1] |
Mandatory Visualization
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
References
- 1. CellTox™ Green Cytotoxicity Assay Protocol [promega.com]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for PD 169316 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PD 169316, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in various animal models. The protocols and data presented are intended to serve as a guide for researchers investigating the therapeutic potential of p38 MAPK inhibition in preclinical studies.
Mechanism of Action
This compound is a cell-permeable compound that selectively inhibits the activity of p38 MAPK with an IC50 of 89 nM.[1] It functions by targeting the ATP-binding site of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates involved in inflammatory and stress responses.[2] The p38 MAPK signaling cascade is a crucial pathway activated by cellular stressors such as UV radiation, oxidative stress, and inflammatory cytokines like TNF-α and IL-1.[2] This pathway plays a significant role in regulating the production of pro-inflammatory cytokines, cell cycle, apoptosis, and cell differentiation.[3][4]
Signaling Pathway
The p38 MAPK signaling pathway is a multi-tiered cascade. It is typically initiated by the activation of MAP Kinase Kinase Kinases (MAP3Ks), which then phosphorylate and activate MAP Kinase Kinases (MAP2Ks), specifically MKK3 and MKK6.[4][5] These, in turn, phosphorylate and activate the p38 MAPK isoforms. Activated p38 MAPK can then translocate to the nucleus or act in the cytoplasm to regulate a variety of substrates, including transcription factors and other protein kinases.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 169316: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 169316 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. As a critical tool in research and drug development, understanding its long-term stability and proper storage is paramount to ensure the reliability and reproducibility of experimental results. These application notes provide detailed guidelines and protocols for the storage, handling, and stability assessment of this compound.
Chemical Information
| Property | Value |
| IUPAC Name | 4-(4-(4-Fluorophenyl)-2-(4-nitrophenyl)-1H-imidazol-5-yl)pyridine |
| Molecular Formula | C₂₀H₁₃FN₄O₂ |
| Molecular Weight | 360.34 g/mol |
| CAS Number | 152121-53-4 |
Long-Term Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity over time. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage of Solid this compound
| Storage Condition | Recommended Temperature | Duration of Stability | Notes |
| Lyophilized Powder | -20°C | Up to 3 years[1] | Keep desiccated and protected from light. |
| 0-4°C | Short-term (days to weeks)[2] | For transient storage. | |
| Room Temperature | Stable for several weeks during shipping[2] | Not recommended for long-term storage. |
Table 2: Storage of this compound Stock Solutions
| Solvent | Recommended Temperature | Duration of Stability | Notes |
| DMSO | -80°C | Up to 2 years[3] | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO for best results as moisture can reduce solubility.[1] |
| -20°C | Up to 1 year[1][3] | Aliquot to avoid repeated freeze-thaw cycles. Some sources suggest use within 1 month to prevent loss of potency.[] | |
| Aqueous Buffers | Not Recommended | Unstable | This compound is insoluble in water.[5] Aqueous solutions for immediate use should be prepared from a DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.60 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For a 10 mM stock solution, add 1 mL of DMSO for every 3.60 mg of this compound.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C as recommended in Table 2.
Protocol 2: General Protocol for Assessing the Stability of this compound in Solution
This protocol provides a framework for researchers to assess the stability of this compound under their specific experimental conditions using High-Performance Liquid Chromatography (HPLC). This is a generalized method and should be validated for the specific laboratory conditions and equipment.
Objective: To determine the degradation of this compound in a specific solvent over time at a given storage temperature.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent for stability testing (e.g., cell culture medium, phosphate-buffered saline)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Procedure:
-
Preparation of Stability Samples:
-
Dilute the this compound stock solution to the desired final concentration in the test solvent.
-
Prepare multiple identical samples to be analyzed at different time points.
-
Include a "time zero" sample that is analyzed immediately after preparation.
-
-
Incubation:
-
Store the stability samples under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Protect samples from light if photostability is not the variable being tested.
-
-
Sample Analysis by HPLC:
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot of the stability sample.
-
Quench any potential degradation by mixing with a stabilizing solvent (e.g., cold acetonitrile) if necessary.
-
Analyze the sample by HPLC. A starting point for the mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. The detection wavelength can be set based on the UV absorbance maximum of this compound.
-
-
Data Analysis:
-
Determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway and Inhibition by this compound
This compound is a selective inhibitor of the p38 MAPK pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the activation of downstream targets involved in inflammation, apoptosis, and cell cycle regulation. This compound exerts its effect by binding to the ATP-binding pocket of p38 MAPK, thereby preventing the phosphorylation of its downstream substrates.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
The following diagram illustrates a typical workflow for conducting a stability study of this compound in a solution.
Caption: A generalized workflow for determining the stability of this compound.
Conclusion
The stability and proper handling of this compound are essential for obtaining accurate and reproducible results in research and development. By following the storage recommendations and experimental protocols outlined in these application notes, researchers can ensure the integrity of their this compound samples. It is always recommended to perform in-house stability assessments for the specific conditions and solvent systems used in your experiments.
References
- 1. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Application Notes and Protocols: PD 169316 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 169316 is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK)[1][2]. With an IC50 value of 89 nM in cell-free assays, it serves as a valuable tool for investigating the roles of the p38 MAPK signaling pathway in various cellular processes, including inflammation, apoptosis, and cell differentiation[1]. Its established mechanism of action and well-characterized effects make it an ideal control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the p38 MAPK pathway and related signaling cascades.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in HTS assays.
Mechanism of Action
This compound selectively inhibits the kinase activity of phosphorylated p38 MAPK without affecting the upstream kinases that phosphorylate p38[2]. This specific inhibition allows for the precise dissection of p38 MAPK-mediated downstream events. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to a cellular response. By inhibiting p38 MAPK, this compound can block these downstream events, such as the production of pro-inflammatory cytokines like TNF-α and IL-1.
Furthermore, this compound has been shown to abrogate signaling initiated by both TGF-β and Activin A[1][3]. This occurs through the inhibition of Smad2 and Smad3 phosphorylation and nuclear translocation[3]. This dual activity should be considered when designing and interpreting experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature. This information is crucial for dose-selection and assay design in high-throughput screening.
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC50 (p38 MAPK) | 89 nM | Cell-free assay | Potent inhibitor of p38 kinase activity. | [1][2] |
| Effective Concentration (In Vitro) | 0.2 - 10 µM | Various cell lines (e.g., KBU, PC12, CaOV3) | Concentration-dependent effects on proliferation, apoptosis, and signaling pathways. At 0.5 µM, significant changes in proliferation and apoptosis are observed. At 10 µM, it blocks apoptosis induced by trophic factor withdrawal. | [1][2] |
| TGF-β Signaling Inhibition | ≥ 5 µM | Human ovarian cancer cells | Inhibits TGF-β-induced Smad2/3 phosphorylation and nuclear translocation. Caution is advised when using at these concentrations to avoid off-target effects on TGF-β signaling. | [3] |
| Solubility (DMSO) | 14 mg/mL (38.85 mM) | DMSO | Fresh DMSO is recommended as moisture can reduce solubility. | [1] |
Experimental Protocols
High-throughput screening assays are essential for the discovery of new chemical entities that modulate specific biological pathways. This compound is an excellent positive control for HTS campaigns targeting p38 MAPK inhibition. Below are detailed protocols for common HTS assays where this compound can be utilized.
High-Content Screening (HCS) for p38 MAPK Pathway Activation
This protocol describes a cell-based immunofluorescence assay to quantify the phosphorylation of p38 MAPK or its downstream targets, such as HSP27.
Objective: To identify compounds that inhibit the activation of the p38 MAPK pathway.
Materials:
-
Cells capable of p38 activation (e.g., SW1353, THP-1, HeLa)
-
384-well, black-walled, clear-bottom imaging plates
-
This compound (as a positive control)
-
Pathway activator (e.g., Anisomycin, Lipopolysaccharide (LPS), Sorbitol)
-
Primary antibodies (e.g., anti-phospho-p38, anti-phospho-HSP27)
-
Fluorescently labeled secondary antibodies
-
Nuclear counterstain (e.g., Hoechst 33342)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare a serial dilution of test compounds and this compound in an appropriate vehicle (e.g., DMSO).
-
Add the compounds to the cell plates using an automated liquid handler. Include vehicle-only wells as a negative control.
-
Incubate for 1-2 hours.
-
-
Pathway Activation:
-
Add the p38 MAPK pathway activator (e.g., Anisomycin at a final concentration of 10 µg/mL) to all wells except for the unstimulated control wells.
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the intensity of the phospho-protein signal in the appropriate cellular compartment (nucleus or cytoplasm).
-
Normalize the data to the vehicle control and calculate the percent inhibition for each compound.
-
TNF-α Secretion Assay
This protocol describes a method to measure the inhibition of TNF-α secretion from cells, a downstream effect of p38 MAPK activation.
Objective: To identify compounds that inhibit the production and secretion of TNF-α.
Materials:
-
THP-1 cells (human monocytic cell line)
-
96-well or 384-well cell culture plates
-
This compound (as a positive control)
-
Lipopolysaccharide (LPS) (as a stimulant)
-
TNF-α ELISA kit
Protocol:
-
Cell Seeding: Seed THP-1 cells into 96-well or 384-well plates. Differentiate the cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a 24-hour rest period in fresh media.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound.
-
Add the compounds to the cells and incubate for 1 hour.
-
-
Stimulation:
-
Add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.
-
Incubate for 4-6 hours at 37°C.
-
-
Supernatant Collection:
-
Centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant containing the secreted TNF-α.
-
-
TNF-α Quantification:
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the TNF-α standards.
-
Determine the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α secretion for each compound relative to the LPS-stimulated control.
-
Visualizations
p38 MAPK Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: PD 169316 and p38 MAPK Signaling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the p38 MAPK inhibitor, PD 169316.
Troubleshooting Guide
Issue: this compound is not inhibiting the phosphorylation of p38 MAPK in my experiment.
This is a common and expected observation based on the specific mechanism of action of this compound. This guide will walk you through the explanation and provide steps to verify its activity.
Question 1: Why am I still observing a strong phospho-p38 signal on my Western blot after treating with this compound?
Answer: this compound is a potent and selective inhibitor of p38 MAPK, but it functions by targeting the ATP-binding pocket of already phosphorylated, and thus active, p38. It does not inhibit the upstream kinases (MKK3/6) that are responsible for phosphorylating p38. Therefore, you will still detect phosphorylated p38 (phospho-p38) via Western blot because the upstream signaling cascade that leads to its phosphorylation remains intact. In some cases, you may even observe an increase in phospho-p38 levels. This can be due to the inhibition of a negative feedback loop where active p38 would normally lead to its own dephosphorylation.
Question 2: How can I confirm that this compound is active in my cellular experiment if I can't see a decrease in phospho-p38?
Answer: To confirm the activity of this compound, you should assess the phosphorylation status of a direct downstream substrate of p38 MAPK. A commonly used and reliable substrate is MAPK-activated protein kinase 2 (MAPKAPK2). Inhibition of p38 by this compound will prevent the subsequent phosphorylation of MAPKAPK2.
Recommended Action: Perform a Western blot to detect phospho-MAPKAPK2 (Thr334). A significant decrease in the phospho-MAPKAPK2 signal upon treatment with this compound, in the presence of a p38 activating stimulus, will confirm the inhibitory activity of the compound.
Question 3: I am not seeing inhibition of my downstream target, what should I check?
Answer: If you are not observing the expected decrease in the phosphorylation of a downstream target like MAPKAPK2, consider the following factors:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient incubation time. Refer to the table below for reported effective concentrations.
-
Cellular Permeability and Compound Stability: While this compound is cell-permeable, issues with compound solubility or degradation in your specific cell culture media could be a factor. Ensure the compound is fully dissolved and consider the stability over the course of your experiment.
-
Off-Target Effects: At higher concentrations (≥ 5 µM), this compound has been reported to inhibit TGF-β and Activin A signaling pathways. This could lead to unexpected phenotypic outcomes.
-
Experimental Controls: Always include appropriate positive and negative controls in your experiment. A known activator of the p38 pathway (e.g., anisomycin, UV radiation) should be used to stimulate the pathway, and a vehicle control (e.g., DMSO) is essential.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of p38 MAPK. It binds to the ATP-binding pocket of the active, phosphorylated form of p38, thereby preventing p38 from phosphorylating its downstream substrates. It does not prevent the phosphorylation of p38 by upstream kinases like MKK3 and MKK6.
Q2: What are the reported IC50 values for this compound?
A2: The reported IC50 value for this compound against p38 MAPK is approximately 89 nM.
Q3: Is this compound selective for p38 MAPK?
A3: this compound is considered a selective p38 MAPK inhibitor. However, as with many kinase inhibitors, off-target effects can occur, especially at higher concentrations. It has been shown to inhibit TGF-β and Activin A signaling at concentrations of 5 µM and higher.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Comments |
| p38 MAPK | 89 | Cell-free | Potent and selective inhibitor. |
| ERK | No significant change in activity | Cellular (PC12 cells) | Demonstrates selectivity over the ERK pathway. |
| TGF-β Signaling | Inhibition observed at ≥ 5 µM | Cellular (CaOV3 cells) | Potential off-target effect at higher concentrations. |
| Activin A Signaling | Inhibition observed at ≥ 5 µM | Cellular (CaOV3 cells) | Potential off-target effect at higher concentrations. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-p38 and Phospho-MAPKAPK2
-
Cell Culture and Treatment: Plate cells to desired confluency. The following day, pre-treat cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the p38 pathway with a known activator (e.g., 10 µg/mL anisomycin for 30 minutes) or as required for your experimental system.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-MAPKAPK2 (Thr334), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer as per the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control.
Protocol 2: In Vitro p38 Kinase Assay
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT). Prepare a stock solution of this compound in DMSO and create serial dilutions.
-
Reaction Setup: In a microplate, add the serially diluted this compound or vehicle control.
-
Enzyme Addition: Add purified, active p38 MAPK to each well.
-
Substrate and ATP Addition: Add a known p38 substrate (e.g., recombinant ATF-2) and ATP to initiate the reaction. The final ATP concentration should be close to its Km for p38.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer or a kinase detection reagent.
-
Detection: The level of substrate phosphorylation can be detected by various methods:
-
Western Blot: Analyze the reaction mixture by Western blot using a phospho-specific antibody against the substrate (e.g., phospho-ATF-2).
-
Luminescence-based Assay: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Visualizations
Caption: p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for verifying this compound activity.
Caption: Troubleshooting flowchart for this compound experiments.
troubleshooting inconsistent results with PD 169316
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PD 169316, a potent and selective p38 MAPK inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] Its primary mechanism of action is the competitive inhibition of the ATP-binding site of p38α and p38β isoforms, which in turn blocks the phosphorylation of downstream targets involved in inflammatory and stress responses.[3]
Q2: What is the IC50 of this compound?
The reported IC50 of this compound for p38 MAPK is approximately 89 nM.[1][2]
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO at concentrations up to 14 mg/mL (approximately 38.85 mM).[1] It is insoluble in water and ethanol.[4] For in vivo studies, formulations in a mixture of DMSO, PEG300, Tween80, and water, or DMSO and corn oil have been described.[1]
-
Stock Solution Preparation: It is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Storage: The lyophilized powder can be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Q4: Are there known off-target effects for this compound?
Yes. At concentrations of 5 µM or higher, this compound has been shown to inhibit signaling by transforming growth factor-beta (TGF-β) and Activin A.[5] This is an important consideration when interpreting results, as the observed effects may not be solely due to p38 MAPK inhibition at these higher concentrations.
Q5: Why are some p38 MAPK inhibitors, in general, failing in clinical trials?
Many p38 MAPK inhibitors have faced challenges in clinical trials, often due to a lack of efficacy or adverse side effects.[6] Some common reasons include:
-
Tachyphylaxis: An initial positive response is followed by a rapid loss of efficacy.[6]
-
Toxicity: Side effects, particularly hepatotoxicity and cardiotoxicity, have been observed.[6]
-
Complex Biology: The p38 MAPK pathway is involved in a wide range of cellular processes, and its complete inhibition can lead to unintended consequences.[6]
Troubleshooting Inconsistent Results
Issue 1: Observing opposite effects on apoptosis compared to other p38 MAPK inhibitors like SB203580.
Question: I am studying apoptosis, and I've found that this compound has a different effect on my cells compared to another p38 inhibitor, SB203580. Why is this happening?
Answer: This is a documented phenomenon in certain experimental contexts. For example, in studies with embryonic stem cells undergoing LIF-withdrawal-induced apoptosis, this compound and SB203580 have shown opposite effects.[7]
Possible Causes and Solutions:
-
Differential Isoform Specificity: While both are p38 inhibitors, they may have different affinities for the various p38 isoforms (α, β, γ, δ), which can lead to different downstream effects.
-
Solution: If possible, use isoform-specific knockout/knockdown cell lines to dissect the contribution of each p38 isoform to the observed phenotype.
-
-
Off-Target Effects: As mentioned, at higher concentrations, this compound can inhibit TGF-β signaling.[5] SB203580 may have its own distinct off-target profile. These off-target activities could be influencing the apoptotic pathway differently.
-
Solution: Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits p38 phosphorylation without engaging off-target pathways.
-
-
Context-Dependent Signaling: The cellular context, including the specific cell type and the stimulus used to induce apoptosis, can significantly influence the outcome of p38 inhibition.
-
Solution: Carefully document all experimental conditions and consider that the role of p38 in apoptosis may be highly context-specific.
-
Issue 2: Weak or no signal when detecting phosphorylated p38 (p-p38) by Western Blot after treatment with this compound.
Question: I've treated my cells with a known p38 activator and this compound, but my Western blot for p-p38 shows a very weak or no signal in my control (activator only) lane. What could be wrong?
Answer: This is a common issue in Western blotting for phosphorylated proteins. The problem may lie in the sample preparation, blotting procedure, or antibody performance.
Possible Causes and Solutions:
-
Inefficient Cell Lysis and Protein Extraction:
-
Low Abundance of p-p38:
-
Solution: Ensure you are using a potent and well-characterized p38 activator (e.g., anisomycin, LPS, UV radiation) as a positive control. You may also need to increase the amount of protein loaded onto the gel.[9]
-
-
Poor Antibody Performance:
-
Solution: Check the antibody datasheet for recommended dilutions and blocking conditions. For phospho-specific antibodies, it is often recommended to use BSA for blocking instead of milk, as milk contains phosphoproteins that can increase background.[8] Use a fresh dilution of the primary antibody.
-
-
Inefficient Protein Transfer:
-
Solution: Ensure proper transfer conditions (time, voltage, buffer composition) for a protein of the size of p38 MAPK.
-
Data Summary
Table 1: this compound Key Quantitative Data
| Parameter | Value | Reference(s) |
| IC50 (p38 MAPK) | 89 nM | [1][2] |
| Solubility in DMSO | 14 mg/mL (38.85 mM) | [1] |
| In Vitro Working Concentration | 0.2 µM - 20 µM | [2] |
| In Vivo Dosage (mouse model) | 1 mg/kg (intramuscular) | [2] |
Experimental Protocols
General Protocol for In Vitro Inhibition of p38 MAPK
-
Preparation of this compound Stock Solution:
-
Dissolve lyophilized this compound in fresh, anhydrous DMSO to a stock concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
The following day, replace the medium with fresh medium containing the desired concentration of this compound. A common starting concentration is 10 µM.[2]
-
A vehicle control (DMSO) should always be included at the same final concentration as in the drug-treated samples.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 30 minutes to 1 hour) before adding a p38 MAPK activator if required by the experimental design.[2]
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Western Blot Analysis for p-p38 Inhibition:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated p38 (p-p38) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against total p38.
-
Visualizations
Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for studying the effect of this compound on p38 MAPK phosphorylation.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
optimizing PD 169316 concentration to avoid off-target effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of PD 169316, a potent p38 MAPK inhibitor. The following information will help you design experiments that maximize on-target effects while minimizing off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 89 nM.[1][2][3][4] It selectively inhibits the kinase activity of phosphorylated p38 without preventing its phosphorylation by upstream kinases.[1]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) and Activin A signaling pathways.[2][5] This inhibition is dose-dependent and occurs at concentrations of 5 µM or higher.[5] It's important to note that this off-target effect is independent of p38 MAPK inhibition.[5] this compound does not appear to inhibit Bone Morphogenetic Protein (BMP) signaling.[5]
Q3: At what concentration should I use this compound in my in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published data, a concentration range of 0.2 µM to 10 µM is often used.[1][2] To avoid the off-target inhibition of TGF-β signaling, it is recommended to use concentrations below 5 µM.[5] A dose-response experiment is crucial to determine the lowest effective concentration for p38 MAPK inhibition in your specific experimental system.
Q4: What is a recommended dosage for in vivo studies?
A study in a suckling mouse model of Enterovirus 71 infection reported antiviral activity with an intramuscular injection of 1 mg/kg of this compound administered daily for 14 consecutive days.[1] However, optimal dosage can vary significantly depending on the animal model, route of administration, and disease model. Therefore, pilot studies to determine efficacy and toxicity are essential.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| No inhibition of p38 MAPK activity. | 1. Ineffective concentration: The concentration of this compound may be too low for your specific cell type or experimental conditions.2. Compound degradation: Improper storage or handling may have led to the degradation of the inhibitor. | 1. Perform a dose-response experiment: Test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for p38 MAPK inhibition in your system. Use a positive control to ensure your assay is working.2. Verify compound integrity: Ensure this compound is stored correctly (typically at -20°C) and handle it as recommended by the supplier. |
| Unexpected cellular effects inconsistent with p38 MAPK inhibition. | 1. Off-target effects: The concentration of this compound may be too high, leading to the inhibition of other signaling pathways, such as TGF-β.[5]2. Cell-type specific responses: The observed phenotype may be a unique response of your specific cell line to p38 MAPK inhibition. | 1. Lower the concentration: If using a high concentration (≥ 5 µM), reduce it to a range where p38 MAPK is inhibited but TGF-β signaling is not (e.g., 0.5 µM to 2 µM).[5]2. Use a different p38 MAPK inhibitor: Compare the effects of this compound with another structurally different p38 MAPK inhibitor (e.g., SB203580) to see if the effect is specific to this compound.3. Rescue experiment: If possible, perform a rescue experiment by activating a downstream target of p38 MAPK to confirm the on-target effect. |
| Decreased Smad2/3 phosphorylation or inhibition of TGF-β-induced gene expression. | Off-target inhibition of the TGF-β signaling pathway. | 1. Reduce this compound concentration: Use a concentration below 5 µM.[5]2. Confirm with a direct TGF-β receptor inhibitor: Use a specific inhibitor of the TGF-β receptor (e.g., SB431542) to confirm that the observed effect is due to the inhibition of this pathway. |
Quantitative Data Summary
Table 1: In Vitro Concentrations and Observed Effects of this compound
| Concentration | Cell Line | On-Target Effect (p38 MAPK Inhibition) | Off-Target Effect (TGF-β/Activin A Inhibition) | Reference |
| 89 nM | Cell-free assay | IC50 for p38 MAPK | Not reported | [1][2][3][4] |
| 0.2 µM | KBU cells | Not significant | Not reported | [2] |
| 0.5 µM | KBU cells | Significant | Not reported | [2] |
| 0.2 - 20 µM | CaOV3 cells | Not directly measured | Dose-dependent inhibition of TGF-β-induced Smad2 nuclear translocation and reporter gene activity | [1] |
| 5 µM and higher | Human ovarian cancer cells | Yes | Inhibition of TGF-β and Activin A signaling | [5] |
| 10 µM | PC12 cells | Significant inhibition of p38 MAPK activity | No significant change in ERK activity | [1] |
| 10 µM | CaOV3 cells | Not directly measured | Inhibition of TGF-β and Activin A signaling | [1] |
Table 2: In Vivo Dosage and Effects of this compound
| Dosage | Animal Model | Administration Route | Observed Effect | Reference |
| 1 mg/kg/day | Suckling mice | Intramuscular injection | Antiviral activity against Enterovirus 71 | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for p38 MAPK Inhibition
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a predetermined time (e.g., 1-24 hours), depending on your experimental setup.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the concentration at which this compound effectively inhibits the phosphorylation of p38 MAPK.
-
Protocol 2: Assessing Off-Target Effects on TGF-β Signaling
-
Cell Seeding and Serum Starvation: Plate cells in a multi-well plate. Once confluent, serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) or a specific TGF-β receptor I inhibitor (e.g., SB431542) as a positive control for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis and Western Blot: Lyse the cells and perform a Western blot analysis as described in Protocol 1. Probe the membrane with primary antibodies against phospho-Smad2 (Ser465/467) and total Smad2. A decrease in the phospho-Smad2 signal in the presence of this compound indicates an off-target effect.
Visualizations
Caption: On-target effect of this compound on the p38 MAPK signaling pathway.
Caption: Off-target effect of high concentrations of this compound on TGF-β signaling.
Caption: Recommended workflow for optimizing this compound concentration.
References
PD 169316 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with PD 169316 in aqueous media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a hydrophobic compound. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but is insoluble in water and ethanol.[1][2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. What should I do?
A2: This is a common issue due to the poor aqueous solubility of this compound. To avoid precipitation, it is crucial to prepare a stock solution in 100% DMSO at a high concentration and then dilute it to the final working concentration in your aqueous medium directly before use. Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.1%) to avoid solvent-induced artifacts. For cellular assays, it's recommended to add the DMSO stock solution to pre-warmed media and mix thoroughly.
Q3: My this compound powder won't dissolve properly in fresh DMSO. What could be the problem?
A3: Ensure you are using fresh, anhydrous DMSO. DMSO is hygroscopic and can absorb moisture from the air, which will reduce the solubility of this compound.[1] If you suspect your DMSO has absorbed moisture, use a new, sealed bottle. Gentle warming or brief vortexing can also aid dissolution.
Q4: Can I prepare an aqueous stock solution of this compound?
A4: Direct preparation of this compound in aqueous buffers is not recommended due to its insolubility.[1][2] For experiments requiring an aqueous solution, a common method is to first dissolve the compound in an organic solvent like DMSO and then use a co-solvent system for further dilution into an aqueous-based formulation.
Q5: How should I store my this compound stock solution?
A5: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year or at -20°C for up to one month.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | Poor aqueous solubility of this compound. | 1. Ensure the final DMSO concentration is low (<0.1%). 2. Add the DMSO stock solution to your aqueous medium while vortexing to ensure rapid and even dispersion. 3. Consider using a co-solvent system (see Protocol 2). |
| Cloudy or hazy final solution | Incomplete dissolution or formation of micro-precipitates. | 1. Ensure the initial DMSO stock is fully dissolved and clear before dilution. 2. Pre-warm the aqueous medium before adding the DMSO stock. 3. If precipitation occurs, sonication or gentle heating may help, but use with caution as it may affect compound stability. |
| Inconsistent experimental results | Compound degradation or precipitation affecting the effective concentration. | 1. Prepare fresh dilutions for each experiment from a frozen DMSO stock. 2. Visually inspect for any precipitation before adding to your experimental system. 3. Minimize the time the compound spends in the final aqueous dilution before use. |
| Difficulty dissolving the powder in DMSO | DMSO has absorbed moisture. | Use fresh, anhydrous DMSO. Store DMSO properly to prevent moisture absorption.[1] |
Quantitative Solubility Data
| Solvent | Solubility | Molar Concentration | Source |
| DMSO | 15.3 mg/mL | ~42.46 mM | APExBIO[3] |
| DMSO | 14 mg/mL | 38.85 mM | Selleck Chemicals[1] |
| DMSO | 12 mg/mL | 33.3 mM | AdooQ Bioscience[2] |
| DMSO | 10 mg/mL | ~27.75 mM | Sigma-Aldrich[4] |
| DMF | 2 mg/mL | ~5.55 mM | Cayman Chemical[5] |
| DMF:PBS (pH 7.2) (1:2) | 0.25 mg/mL | ~0.69 mM | Cayman Chemical[5] |
| Water | Insoluble | - | Multiple Sources[1][2][3] |
| Ethanol | Insoluble | - | Multiple Sources[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Cellular Assays
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for In Vivo Experiments
Objective: To prepare a homogenous formulation of this compound in a co-solvent system suitable for animal administration. This protocol is adapted from a formulation for a 1 mL working solution.
Materials:
-
This compound dissolved in DMSO (e.g., a 14 mg/mL stock)
-
PEG300
-
Tween-80
-
Sterile water (ddH₂O)
-
Sterile tubes
Procedure:
-
In a sterile tube, add 50 µL of a 14 mg/mL clear DMSO stock solution of this compound.[1]
-
To this, add 400 µL of PEG300.[1]
-
Mix thoroughly until the solution is clear and homogenous.[1]
-
Add 50 µL of Tween-80 to the mixture.[1]
-
Again, mix thoroughly until the solution is clear.[1]
-
Add 500 µL of sterile water (ddH₂O) to bring the total volume to 1 mL.[1]
-
Mix the final solution until it is homogenous. This solution should be used immediately for optimal results.[1]
Visualizations
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Workflow for preparing this compound for in vitro experiments.
Caption: A logical guide for troubleshooting this compound precipitation issues.
References
unexpected cell toxicity with PD 169316
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity with the p38 MAPK inhibitor, PD 169316.
Troubleshooting Guide
Issue: Unexpected Cell Death or Reduced Viability
Researchers using this compound may sometimes observe cytotoxicity that is not consistent with the expected effects of p38 MAPK inhibition. This guide provides a systematic approach to troubleshooting these issues.
1. Is the observed toxicity concentration-dependent?
High concentrations of this compound can lead to off-target effects and subsequent cell death.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. It is advisable to start with a low concentration (e.g., 0.1-1 µM) and titrate up.
2. Could off-target effects be responsible?
This compound has known off-target activities, particularly at higher concentrations, which can contribute to unexpected cellular responses.
-
Known Off-Target Effect: Inhibition of TGF-β and Activin A signaling pathways has been observed at concentrations of 5 µM and higher.[1] This can lead to reduced Smad2 and Smad3 phosphorylation and nuclear translocation.[1]
-
Recommendation: If your experimental system is sensitive to perturbations in the TGF-β/Activin A signaling pathways, consider using a lower concentration of this compound or a more specific p38 MAPK inhibitor.
3. Is the cell death apoptotic?
The role of this compound in apoptosis can be context-dependent. While it can block apoptosis in some models, it may not in others, and there is a possibility of inducing caspase-independent cell death.
-
Recommendation: To determine the nature of the cell death, perform assays to detect markers of apoptosis (e.g., caspase-3 cleavage, Annexin V staining). If these markers are absent, consider investigating markers of other cell death pathways, such as necroptosis or autophagy.
4. Was the compound properly dissolved and stored?
Improper handling of this compound can lead to the formation of precipitates that can be toxic to cells.
-
Recommendation: this compound is typically dissolved in DMSO.[2] Ensure that the compound is fully dissolved before adding it to your cell culture medium. Prepare fresh dilutions from a stock solution for each experiment and avoid repeated freeze-thaw cycles.
Experimental Workflow for Troubleshooting Unexpected Toxicity
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration for this compound?
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question being addressed. While the IC50 for p38 MAPK inhibition is 89 nM, concentrations ranging from 0.2 µM to 20 µM have been used in published studies.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your system.
Q2: I'm seeing cell death at 10 µM, but this concentration is reported in the literature. Why?
While a 10 µM concentration of this compound has been used in various studies, it is also at a level where significant off-target effects, such as the inhibition of TGF-β and Activin A signaling, can occur.[1][3] The sensitivity of your specific cell line to these off-target effects may be higher than in the published models. Additionally, differences in cell density, media composition, and treatment duration can influence the cellular response.
Q3: Can this compound induce apoptosis?
The effect of this compound on apoptosis is complex and context-dependent. In some experimental models, it has been shown to block apoptosis.[3] However, in other contexts, it may not prevent cell death or could potentially contribute to a caspase-independent cell death pathway.[4][5] If you suspect this compound is inducing cell death, it is important to characterize the specific death pathway involved.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 10-20 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentration, dilute the stock solution in your cell culture medium immediately before use. Ensure the final DMSO concentration in your culture is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q5: Are there alternatives to this compound if toxicity persists?
Yes, if you continue to observe unexpected toxicity that cannot be resolved through the troubleshooting steps, you might consider using other selective p38 MAPK inhibitors. Some alternatives include SB203580 and SB202190. However, it is important to note that these inhibitors may also have their own off-target effects, and their suitability should be carefully evaluated for your specific application.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for p38 MAPK | 89 nM | [2][3][6] |
| Concentration for significant TGF-β/Activin A inhibition | ≥ 5 µM | [1] |
| Commonly used in vitro concentration range | 0.2 - 20 µM | [2][3] |
Key Experimental Protocols
Protocol 1: Dose-Response Assay for Cell Viability
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A common range to test is 0.1, 0.5, 1, 5, 10, and 20 µM. Include a DMSO vehicle control with the same final DMSO concentration as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as an MTT, MTS, or a commercial cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis: Normalize the viability of the treated cells to the vehicle control and plot the results to determine the concentration at which toxicity is observed.
Protocol 2: Western Blot for Caspase-3 Cleavage
-
Treatment and Lysate Preparation: Treat cells with the desired concentration of this compound, a vehicle control, and a positive control for apoptosis (e.g., staurosporine). After the treatment period, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for cleaved caspase-3. Also, probe for total caspase-3 and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathway Diagrams
p38 MAPK Signaling Pathway and Point of Inhibition by this compound
Caption: Inhibition of the p38 MAPK pathway by this compound.
Off-Target Inhibition of TGF-β Signaling by this compound
Caption: Off-target inhibition of TGF-β signaling by this compound.
References
- 1. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
PD 169316 degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of PD 169316, a potent p38 MAPK inhibitor, in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and application of this compound in your experiments.
Issue 1: Precipitate Formation in Cell Culture Media After Adding this compound
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Media | This compound is sparingly soluble in aqueous solutions. Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is kept to a minimum, typically below 0.5%, to avoid precipitation. |
| High Final Concentration of this compound | Attempting to achieve a high working concentration of this compound may lead to its precipitation in the media. If a high concentration is necessary, consider a serial dilution approach to acclimate the compound to the aqueous environment gradually. |
| Interaction with Media Components | Certain components of cell culture media, such as salts and proteins, can contribute to the precipitation of small molecules.[1] Before treating your cells, warm the media to 37°C and add the this compound solution dropwise while gently swirling the flask. |
| Temperature Shock | Rapid changes in temperature can cause the compound to fall out of solution. Ensure that both the this compound stock solution and the cell culture media are at the same temperature before mixing. |
Issue 2: Inconsistent or No Inhibitory Effect of this compound
| Potential Cause | Recommended Solution |
| Degradation of this compound | Improper storage of the stock solution can lead to degradation. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] For optimal results, use freshly prepared working solutions. |
| Incorrect Working Concentration | The effective concentration of this compound can vary between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type. Published effective concentrations often range from 0.2 µM to 20 µM.[4] |
| Cell Line Resistance | Some cell lines may be inherently resistant to the effects of p38 MAPK inhibition. Confirm the expression and activation of the p38 MAPK pathway in your cell line using techniques such as Western blotting. |
| Suboptimal Incubation Time | The time required for this compound to exert its inhibitory effect can vary. A typical incubation time is 30 minutes prior to the addition of a stimulus.[4] However, optimal timing should be determined empirically for your experimental setup. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[2][3][5] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO to a concentration of 10 mM to 38.85 mM.[2] Ensure the powder is completely dissolved by vortexing. For example, to make a 10 mM stock solution, dissolve 3.6 mg of this compound (Molecular Weight: 360.34 g/mol ) in 1 mL of DMSO.
Q2: How should I store the solid compound and stock solutions of this compound?
A2: The solid powder should be stored at -20°C and is stable for at least 4 years under these conditions.[5] Stock solutions in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[2]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: The working concentration of this compound can vary depending on the cell type and the specific biological question being addressed. However, many studies have reported effective concentrations in the range of 0.2 µM to 20 µM.[4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Q4: Is this compound stable in cell culture media?
A4: While specific data on the degradation kinetics of this compound in various cell culture media is limited, it is generally recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure potency. The stability can be influenced by factors such as pH, temperature, and the presence of serum. For in vivo experiments, it is advised to use the prepared solution on the same day.
Q5: Can I use solvents other than DMSO to dissolve this compound?
A5: DMSO is the most commonly recommended solvent.[2][3][5] this compound is also reported to be soluble in DMF.[5] It is insoluble in water and ethanol.[3] Always use high-purity, anhydrous solvents to prevent degradation of the compound.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 14 mg/mL (~38.85 mM)[2] |
| DMF | 2 mg/mL[5] |
| DMF:PBS (pH 7.2) (1:2) | 0.25 mg/mL[5] |
| Water | Insoluble[3] |
| Ethanol | Insoluble[3] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years[5] |
| Stock Solution in DMSO | -20°C | ~1 month[2][3] |
| Stock Solution in DMSO | -80°C | ~1 year[2] |
Experimental Protocols
Protocol: Inhibition of p38 MAPK Activity in Cultured Cells
This protocol provides a general guideline for using this compound to inhibit p38 MAPK activity in a cell-based assay.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Cell line of interest
-
Stimulus for p38 MAPK activation (e.g., anisomycin, UV radiation, cytokines)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for protein extraction
-
Antibodies for Western blot analysis (e.g., anti-phospho-p38, anti-total-p38)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the media and mix gently to avoid precipitation. The final DMSO concentration should not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired pre-treatment time (e.g., 30 minutes).
-
-
Stimulation of p38 MAPK Pathway:
-
After the pre-incubation with this compound, add the stimulus to the medium to activate the p38 MAPK pathway.
-
Incubate for the appropriate time for the stimulus to take effect (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
Analyze the phosphorylation status of p38 MAPK and its downstream targets by Western blotting.
-
Visualizations
Caption: p38 MAPK signaling pathway with this compound inhibition point.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: PD 169316 and DMSO Solvent Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively controlling the solvent effects of Dimethyl Sulfoxide (DMSO) when using the p38 MAPK inhibitor, PD 169316.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
This compound is a potent, selective, and cell-permeable inhibitor of p38 MAP kinase, with an IC50 of 89 nM.[1] It is a hydrophobic molecule with low solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar compounds, making it a common vehicle for preparing stock solutions of inhibitors like this compound for in vitro experiments.[2]
Q2: What are the known solvent effects of DMSO in cell-based assays?
DMSO is not biologically inert and can exert a range of effects on cells, which can confound experimental results. These effects are generally concentration- and cell-type-dependent. Known effects include:
-
Cytotoxicity: At higher concentrations, DMSO can cause cell death.
-
Altered Gene Expression: DMSO can induce changes in the expression of various genes.
-
Impact on Cell Signaling: DMSO has been shown to inhibit the phosphorylation of JNK and p38, but not ERK.[3]
-
Changes in Cell Morphology and Differentiation: It can influence cell shape, attachment, and differentiation state.
Q3: What is the recommended maximum concentration of DMSO for cell culture experiments?
To minimize off-target effects, it is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5%, and ideally at or below 0.1%. However, the sensitivity to DMSO can vary significantly between cell lines. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the DMSO concentration used in your drug treatment.
Q4: How do I properly control for the effects of DMSO in my experiments with this compound?
A vehicle control is essential. This control should consist of cells treated with the same concentration of DMSO as the cells treated with this compound. This allows you to distinguish the effects of the inhibitor from the effects of the solvent. For every experiment, you should have at least three groups:
-
Untreated Control: Cells in media alone.
-
Vehicle Control: Cells in media with the same final concentration of DMSO as the treatment group.
-
Treatment Group: Cells in media with this compound dissolved in DMSO.
Q5: What are the known off-target effects of this compound?
While this compound is a selective p38 MAPK inhibitor, it has been shown to have off-target effects, particularly at higher concentrations. For instance, at concentrations of 5 µM or higher, this compound can inhibit signaling by TGF-β and Activin A.[1][4] This is an important consideration when interpreting experimental data, as the observed cellular effects may not be solely due to p38 MAPK inhibition.
Q6: How should I prepare and store my this compound stock solution in DMSO?
This compound powder is stable for years when stored at -20°C.[1][5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution can be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[2]
Troubleshooting Guides
Problem: I'm observing high levels of cell death in both my vehicle control and this compound-treated cells.
-
Possible Cause: The concentration of DMSO is too high for your cell line.
-
Solution:
-
Determine DMSO Toxicity: Perform a dose-response experiment with varying concentrations of DMSO (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the maximum tolerated concentration for your specific cell line.
-
Reduce DMSO Concentration: If possible, prepare a more concentrated stock solution of this compound so that a smaller volume is needed to achieve the desired final concentration in your assay, thereby lowering the final DMSO concentration.
-
Problem: My this compound is not showing the expected inhibitory effect on p38 MAPK activity.
-
Possible Cause 1: The this compound may have degraded.
-
Solution 1:
-
Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1]
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
-
Possible Cause 2: The assay conditions are not optimal.
-
Solution 2:
-
Verify the activity of your p38 MAPK enzyme using a known activator (e.g., anisomycin) as a positive control.
-
Optimize the concentrations of the enzyme, substrate (e.g., ATF-2), and ATP in your kinase assay.[6]
-
-
Possible Cause 3: The readout for p38 MAPK activity is not sensitive enough.
-
Solution 3:
-
Ensure you are using a validated phospho-specific antibody for detecting the phosphorylated form of a known p38 MAPK substrate.
-
Increase the amount of protein loaded for your Western blot or consider using a more sensitive detection method.
-
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability |
| Human Leukemic T-cells (Jurkat, Molt-4) and Monocytes (U937, THP1) | ≥2% | 24, 48, 72 hours | Significant decrease in proliferation.[7] |
| Human Fibroblast-like Synoviocytes | 2.5% | 24 hours | No significant effect. |
| 10% | 24 hours | Viability reduced to 52.7%. | |
| Goat Skin Fibroblasts | 0.5% - 3% | Not specified | Reduced viability. |
| Cardiac and Cancer Cells | ≤0.5% | Not specified | No significant cytotoxic effect. |
| Various Cancer Cell Lines | 0.3125% | Up to 72 hours | Generally non-cytotoxic (except for MCF-7 at 48 and 72 hours). |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Powder | -20°C | ≥ 4 years[5] |
| In DMSO | -20°C | 1 year[1] |
| In DMSO | -80°C | 2 years[1] |
Experimental Protocols
Protocol: Determining the Effect of this compound on p38 MAPK Activity in Cultured Cells
This protocol describes a general method for treating cells with this compound and assessing p38 MAPK activity by Western blotting for a downstream substrate, such as phospho-ATF-2.
1. Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Cell Culture Medium: Use the appropriate medium for your cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ATF-2 and mouse anti-total-ATF-2.
-
Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
2. Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare the following treatment conditions in fresh cell culture medium:
-
Untreated Control
-
Vehicle Control (e.g., 0.1% DMSO)
-
This compound (e.g., 10 µM in 0.1% DMSO)
-
Positive Control for p38 activation (e.g., Anisomycin)
-
Positive Control + this compound
-
-
Remove the old medium from the cells and add the treatment media.
-
Incubate for the desired time (e.g., 1-24 hours).
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ATF-2 as a loading control.
Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: A generalized experimental workflow for assessing the effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 169316 for Long-Term Studies
For researchers, scientists, and drug development professionals utilizing the p38 MAPK inhibitor, PD 169316, in long-term experimental setups, this technical support center provides essential guidance on its limitations and practical troubleshooting strategies. This resource, presented in a question-and-answer format, aims to address common challenges to ensure the robustness and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, cell-permeable, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It functions by competing with ATP for binding to the kinase, thereby preventing the phosphorylation of downstream substrates. The IC50 for p38 MAPK inhibition is approximately 89 nM.[1][2]
Q2: What are the known off-target effects of this compound that I should be aware of in my long-term experiments?
A significant limitation of this compound is its potential for off-target effects, particularly at higher concentrations. In long-term studies where the compound is present for extended periods, these off-target effects can become pronounced and lead to confounding results.
Notably, at concentrations of 5 µM or higher, this compound has been shown to inhibit signaling pathways mediated by Transforming Growth Factor-beta (TGF-β) and Activin A.[3] This can result in reduced phosphorylation and nuclear translocation of Smad2 and Smad3.[3] Therefore, it is crucial to carefully titrate the concentration of this compound and include appropriate controls to monitor for these off-target effects.
Q3: I am planning a multi-week in vitro experiment. How stable is this compound in cell culture medium?
While stock solutions of this compound in DMSO are stable for extended periods when stored correctly (see table below), the stability of the compound in aqueous cell culture media at 37°C is a critical consideration for long-term studies. The pyridinylimidazole core of this compound can be susceptible to degradation over time in culture conditions.
Troubleshooting Guide: Maintaining Active Compound Concentration
-
Regular Media Changes: To counteract potential degradation, it is recommended to perform regular media changes with freshly prepared this compound. The frequency will depend on the stability of the compound in your specific media and the metabolic activity of your cells. A starting point could be every 24-48 hours.
-
Empirical Testing: The stability of this compound can be influenced by the specific components of your cell culture medium (e.g., DMEM, RPMI-1640, F-12), serum concentration, and pH.[4][5] It is advisable to empirically determine the functional half-life of this compound in your experimental setup. This can be done by measuring the inhibition of a known downstream target of p38 MAPK (e.g., phosphorylated MK2 or ATF2) at different time points after adding the inhibitor.
Q4: Can cells develop resistance to this compound during long-term exposure?
Yes, as with many kinase inhibitors, prolonged exposure to this compound can lead to the development of acquired resistance. While specific studies on resistance to this compound are limited, mechanisms of resistance to other kinase inhibitors are well-documented and may be relevant. These can include:
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Activation of bypass signaling pathways: Cells may adapt by upregulating parallel signaling pathways that can compensate for the inhibition of the p38 MAPK pathway, thereby maintaining proliferation and survival.[6]
-
Mutations in the target kinase: While less common for non-covalent inhibitors, mutations in the p38 MAPK protein could potentially alter the binding site of this compound, reducing its inhibitory activity.
Troubleshooting Guide: Monitoring for and Mitigating Resistance
-
Dose-Response Monitoring: Periodically perform dose-response curves to determine the IC50 of this compound in your cell line. A rightward shift in the curve may indicate the development of resistance.
-
Pathway Analysis: If resistance is suspected, analyze the activity of bypass pathways (e.g., PI3K/Akt, ERK/MAPK) to see if they have become hyperactivated.
-
Combination Therapy: In some experimental contexts, combining this compound with an inhibitor of a potential bypass pathway may help to overcome or delay the onset of resistance.
Q5: What are the potential toxicities associated with long-term in vivo use of this compound?
While this compound has been used in short-term in vivo studies, for instance, daily intramuscular injections for 14 consecutive days in a mouse model[1], long-term in vivo studies should be approached with caution. The pyridinylimidazole class of p38 MAPK inhibitors has been associated with various toxicities in preclinical and clinical studies, including:
-
Hepatotoxicity: Liver toxicity is a known concern with some p38 MAPK inhibitors.
-
Central Nervous System (CNS) Effects: Adverse CNS effects have also been reported.
-
Immunosuppression: As p38 MAPK plays a role in immune responses, long-term inhibition could potentially lead to increased susceptibility to infections.
Troubleshooting Guide: In Vivo Study Design Considerations
-
Toxicity Monitoring: Closely monitor animals for any signs of toxicity, including weight loss, changes in behavior, and organ-specific markers through blood and tissue analysis.
-
Dose Optimization: Use the lowest effective dose of this compound to minimize potential off-target effects and toxicity.
-
Intermittent Dosing: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) to reduce the cumulative exposure and potential for toxicity.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (p38 MAPK) | 89 nM | [1][2] |
| Off-Target Inhibition | TGF-β and Activin A signaling | [3] |
| Effective In Vitro Conc. | 0.2 - 10 µM | [1][2] |
| In Vivo Dosing (example) | 1 mg/kg/day (i.m.) for 14 days (mouse) | [2] |
| Stock Solution Storage (Powder) | -20°C for up to 3 years | [1] |
| Stock Solution Storage (in DMSO) | -80°C for up to 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder (MW: 360.34 g/mol ).
-
Dissolve in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C.
-
-
Working Solution (for cell culture):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use.
-
Ensure thorough mixing by gentle vortexing or inversion.
-
Protocol 2: Monitoring p38 MAPK Inhibition in Long-Term In Vitro Studies
-
Cell Culture: Plate cells at a consistent density and allow them to adhere or stabilize in culture.
-
Treatment: Add this compound at the desired concentration. Include a vehicle control (DMSO) at the same final concentration.
-
Time Course: At various time points throughout the long-term experiment (e.g., 24h, 48h, 72h, 1 week, 2 weeks), harvest cell lysates.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated p38 MAPK (as a control for upstream activation), total p38 MAPK, phosphorylated MK2 (a direct downstream target), and total MK2.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A sustained decrease in the p-MK2/total MK2 ratio over time indicates continued effective inhibition of the p38 MAPK pathway.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Recommended workflow for long-term in vitro studies using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What’s the Difference Between DMEM and RPMI? [synapse.patsnap.com]
- 6. MAPK reliance via acquired CDK4/6 inhibitor resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating p38 MAPK Inhibition by PD 169316: A Comparative Guide
This guide provides a comprehensive comparison of PD 169316, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, with other alternatives. It includes supporting experimental data, detailed protocols for validation, and visualizations of the relevant signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their work.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] Activation of this pathway plays a significant role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[2][3] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ.[4][5] The canonical activation of p38 MAPK involves a three-tiered kinase cascade, where a MAP kinase kinase kinase (MAPKKK) phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates the p38 MAPK.[4][6] Activated p38 MAPK then phosphorylates various downstream substrates, including other kinases and transcription factors, leading to a cellular response.[4]
Caption: The p38 MAPK signaling cascade.
Comparative Analysis of p38 MAPK Inhibitors
This compound is a potent, selective, and cell-permeable inhibitor of p38 MAP kinase.[7][8] It has been shown to inhibit p38 MAPK with an IC50 of 89 nM in cell-free assays.[7][8][9] The following table summarizes the properties of this compound in comparison to other commonly used p38 MAPK inhibitors.
| Inhibitor | IC50 (p38α) | Target Isoforms | Key Features |
| This compound | 89 nM[7][8] | p38α, p38β[10] | Cell-permeable; inhibits TGF-β and Activin A signaling.[7][11] |
| SB203580 | 50-100 nM | p38α, p38β[10] | One of the first generation pyridinyl imidazole inhibitors. |
| SB202190 | 50 nM[5] | p38α, p38β2[5] | Binds to the ATP pocket of active p38 kinase.[5] |
| BIRB 796 (Doramapimod) | 38 nM[5] | p38α, p38β, p38γ, p38δ[5][12] | Binds to an allosteric site, inducing a DFG-out conformation.[13] |
| VX-745 | 5.0 nM[12] | p38α[12] | A first-generation inhibitor with high potency. |
| PH-797804 | <0.8 nM (Kd)[13] | p38α[13] | Binds to the selectivity pocket of p38α.[13] |
Experimental Validation of p38 MAPK Inhibition by this compound
Validating the inhibitory effect of this compound on the p38 MAPK pathway typically involves a series of in vitro and cell-based assays.
Caption: Preclinical workflow for p38 MAPK inhibitor evaluation.
Experimental Protocols
1. In Vitro p38 MAPK Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified p38 MAPK.
-
Objective: To determine the IC50 of this compound for p38 MAPK.
-
Materials: Recombinant active p38α MAPK, myelin basic protein (MBP) as a substrate, [γ-³²P]ATP, kinase assay buffer, this compound.
-
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, recombinant p38α MAPK, and MBP.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP and incubate at 30°C for a specified time.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography and quantify the band intensity.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
2. Western Blot Analysis for Phosphorylated p38 and Downstream Targets
This method assesses the inhibition of p38 MAPK activity within a cellular context by measuring the phosphorylation status of p38 and its downstream substrates.
-
Objective: To confirm that this compound inhibits the p38 MAPK pathway in cells.
-
Materials: Cell line (e.g., HeLa, THP-1), cell culture medium, stimulus (e.g., LPS, anisomycin), this compound, lysis buffer, primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-MK2), secondary antibody.
-
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[7]
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the p38 MAPK pathway.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA assay.[14]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated p38 and its downstream targets, as well as total protein controls.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Production
This assay quantifies the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are downstream products of p38 MAPK signaling.[10][15]
-
Objective: To measure the functional consequence of p38 MAPK inhibition by this compound.
-
Materials: Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line, cell culture medium, LPS, this compound, TNF-α ELISA kit.
-
Procedure:
-
Isolate and culture PBMCs or another appropriate cell type.
-
Pre-treat the cells with a dose range of this compound.
-
Stimulate the cells with LPS to induce cytokine production.[15]
-
After an incubation period, collect the cell culture supernatant.[15]
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.[15]
-
Determine the IC50 value from the dose-response curve of cytokine inhibition.[15]
-
Conclusion
The validation of p38 MAPK inhibition by this compound requires a multi-faceted approach. Direct enzymatic assays confirm its potency, while cell-based assays such as Western blotting and ELISA are essential to demonstrate its efficacy in a biological context. By comparing its performance with other inhibitors and following rigorous experimental protocols, researchers can confidently ascertain the specific effects of this compound on the p38 MAPK signaling pathway. It is important to note that at higher concentrations (≥5 µM), this compound may exhibit off-target effects, such as the inhibition of TGF-β signaling, which should be considered when interpreting experimental results.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Specificity of p38 MAPK Inhibitor PD 169316 in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 169316, a potent p38 MAP kinase inhibitor, with other commonly used alternatives. We present supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant signaling pathways and workflows to aid in the critical assessment of inhibitor specificity.
Introduction to p38 MAPK Inhibition and the Importance of Specificity
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Consequently, inhibitors of p38 MAPK are valuable research tools and potential therapeutic agents for a range of inflammatory diseases and cancers. This compound is a cell-permeable and selective inhibitor of p38 MAPK with an IC50 of 89 nM.[1] It functions by inhibiting the kinase activity of phosphorylated p38 without preventing its phosphorylation by upstream kinases.
However, the therapeutic utility and the validity of research findings using small molecule inhibitors hinge on their specificity. Off-target effects can lead to misinterpretation of experimental results and potential toxicity in clinical applications. Therefore, rigorous confirmation of an inhibitor's specificity in the cellular context is paramount. This guide outlines the experimental data and protocols necessary to evaluate the specificity of this compound in comparison to other p38 MAPK inhibitors.
Comparative Analysis of p38 MAPK Inhibitors
The following table summarizes the on-target potency and known off-target activities of this compound and several alternative p38 MAPK inhibitors. This data is essential for selecting the most appropriate inhibitor for a given study and for interpreting the results in light of potential off-target effects.
| Inhibitor | Primary Target(s) | On-Target IC50 (nM) | Key Off-Targets | Off-Target IC50/K_d_ (nM) |
| This compound | p38 MAPK | 89[1] | TGF-β signaling, Activin A signaling | Inhibition observed at ≥ 5,000[2] |
| SB203580 | p38α/β | 50 - 500 | Casein Kinase 1 (CK1)δ/ε, RIPK2, JNK2/3, Raf-1 (activation at >20,000 nM) | CK1δ: ~30, RIPK2: 46, JNK2/3: >5,000 |
| BIRB 796 (Doramapimod) | p38α/β/γ/δ | p38α: 38, p38β: 65, p38γ: 200, p38δ: 520[3] | JNK2, c-Raf-1, B-Raf, Abl | JNK2: 98, c-Raf-1: 1,400, B-Raf: 83, Abl: 14,600[4] |
| LY2228820 (Ralimetinib) | p38α/β | p38α: 5.3, p38β: 3.2[5] | Reportedly highly selective with no significant off-target effects in broad panel screens.[6] | N/A |
Experimental Protocols for Specificity Confirmation
To experimentally validate the specificity of this compound, a series of assays should be performed. Below are detailed protocols for three key experiments.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of this compound against p38 MAPK and a panel of other kinases to assess its selectivity.
Methodology:
-
Reagents and Materials:
-
Recombinant active p38α MAPK enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
Substrate peptide (e.g., ATF2)
-
ATP (at a concentration close to the Km for p38α)
-
This compound and other inhibitors at various concentrations
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader
-
-
Procedure: a. Prepare serial dilutions of this compound and control inhibitors in kinase buffer. b. In a 96-well plate, add the kinase, substrate, and inhibitor dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. g. Repeat this procedure for a broad panel of other kinases to determine the selectivity profile.
Cellular Phospho-MAPKAP-K2 (MK2) Assay
Objective: To assess the in-cell activity of this compound by measuring the phosphorylation of a direct downstream substrate of p38 MAPK, MAPKAP-K2 (MK2).
Methodology:
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, U937)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Stimulus to activate the p38 MAPK pathway (e.g., anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-MK2 (Thr334) and anti-total-MK2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
-
Procedure: a. Seed cells in a multi-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours. c. Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway. d. Wash the cells with ice-cold PBS and lyse them. e. Determine the protein concentration of the lysates. f. Perform SDS-PAGE and Western blotting using the anti-phospho-MK2 and anti-total-MK2 antibodies. g. Quantify the band intensities and normalize the phospho-MK2 signal to the total-MK2 signal. h. Plot the normalized data against the inhibitor concentration to determine the cellular IC50.
LPS-Stimulated TNF-α Release Assay
Objective: To evaluate the functional consequence of p38 MAPK inhibition by measuring the suppression of a key pro-inflammatory cytokine, TNF-α.
Methodology:
-
Reagents and Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI 1640 medium with 10% FBS
-
This compound and other inhibitors
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
-
Procedure: a. Isolate PBMCs from whole blood or culture THP-1 cells. b. Seed the cells in a 96-well plate. c. Pre-incubate the cells with serial dilutions of this compound or other inhibitors for 1 hour. d. Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) for 4-6 hours. e. Centrifuge the plate and collect the cell culture supernatant. f. Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol. g. Calculate the percentage of TNF-α inhibition at each inhibitor concentration and determine the IC50 value.
Visualizing Signaling and Experimental Processes
To further clarify the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: The p38 MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for confirming inhibitor specificity.
Conclusion
Confirming the specificity of a kinase inhibitor like this compound is a critical step in ensuring the validity of research findings and for the progression of drug development. By employing a combination of in vitro kinase profiling, cell-based target engagement assays, and functional cellular assays, researchers can build a comprehensive understanding of an inhibitor's activity. This guide provides a framework for the comparative evaluation of this compound, emphasizing the importance of quantitative data and detailed experimental protocols in making informed decisions about its use. The provided data and methodologies should assist researchers in designing and interpreting experiments aimed at confirming the specificity of this compound in their cellular systems of interest.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Head-to-Head Comparison of p38 MAPK Inhibitors: PD 169316 vs. SB203580
For researchers in inflammation, immunology, and oncology, the p38 mitogen-activated protein kinase (MAPK) signaling pathway represents a critical therapeutic target. Central to the cellular response to stress and inflammatory cytokines, p38 MAPK has been the focus of intense drug discovery efforts. Among the most widely utilized tool compounds for elucidating the function of this pathway are PD 169316 and SB203580. This guide provides a detailed, objective comparison of these two seminal inhibitors, supported by experimental data to inform experimental design and interpretation.
At a Glance: Key Performance Metrics
The inhibitory potency of this compound and SB203580 against p38 MAPK has been characterized in numerous studies. While direct comparative data from a single study is limited, a compilation of reported IC50 values provides a clear picture of their relative potencies.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | p38 MAPK | 89[1][2][3] | Potent, cell-permeable, and selective inhibitor. |
| SB203580 | p38α (SAPK2a) | 50 | Selective inhibitor of p38 MAPK.[4] |
| p38β2 (SAPK2b) | 500 | [4] | |
| p38γ and p38δ | Inactive | Insensitive to SB203580. |
Delving Deeper: Selectivity Profiles
A critical consideration for any kinase inhibitor is its selectivity. Off-target effects can lead to misinterpretation of experimental results. Both this compound and SB203580 are considered selective for p38 MAPK, particularly the α and β isoforms.
This compound is described as a potent and selective p38 MAP kinase inhibitor[1][2][3]. While extensive kinase panel screening data is not as readily available in the public domain as for SB203580, studies have shown that at higher concentrations (≥ 5 µM), this compound can inhibit TGF-β signaling, a potential off-target effect that researchers should consider[5].
SB203580 has been more extensively profiled against panels of kinases. It is a selective inhibitor of p38α and p38β isoforms[6]. However, it is known to inhibit other kinases at higher concentrations. For instance, it has been reported to inhibit RIP2, GAK, and CK1 with similar or greater potency than its primary targets[6]. It is also reported to not inhibit the p38γ and p38δ isoforms.
Understanding the Mechanism: The p38 MAPK Signaling Pathway
Both this compound and SB203580 are ATP-competitive inhibitors, binding to the ATP-binding pocket of p38 MAPK and preventing the phosphorylation of downstream substrates. The p38 MAPK signaling cascade is a key pathway in the cellular response to a variety of extracellular stimuli.
Experimental Corner: Protocols for p38 Inhibition Analysis
To rigorously assess the efficacy of p38 inhibitors, a multi-faceted approach employing in vitro and cell-based assays is recommended.
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified p38 MAPK.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and SB203580 against p38α.
Materials:
-
Recombinant active p38α kinase
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound and SB203580
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of this compound and SB203580 in kinase assay buffer.
-
In a 96-well plate, add the diluted inhibitors.
-
Add recombinant p38α kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of p38 MAPK Phosphorylation
This method assesses the inhibition of p38 MAPK activity within a cellular context by measuring the phosphorylation state of p38 itself or its downstream targets.
Objective: To determine the effect of this compound and SB203580 on the phosphorylation of p38 MAPK in stimulated cells.
Materials:
-
Cell line (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, LPS)
-
This compound and SB203580
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or SB203580 for 1 hour.
-
Stimulate the cells with a p38 MAPK activator (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.
Cell-Based Assay: Inhibition of TNF-α Release
This functional assay measures the downstream biological consequence of p38 MAPK inhibition, such as the suppression of pro-inflammatory cytokine production.
Objective: To evaluate the ability of this compound and SB203580 to inhibit TNF-α release from stimulated monocytic cells.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI-1640 medium with supplements
-
Lipopolysaccharide (LPS)
-
This compound and SB203580
-
Human TNF-α ELISA kit
Procedure:
-
Plate THP-1 cells in a 96-well plate.
-
Pre-treat the cells with a range of concentrations of this compound or SB203580 for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for 4-6 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of TNF-α inhibition at each inhibitor concentration.
Conclusion: Choosing the Right Tool for the Job
Both this compound and SB203580 are invaluable tools for dissecting the p38 MAPK pathway. This compound appears to be a slightly more potent inhibitor of the general p38 MAPK activity based on reported IC50 values. However, SB203580 has been more extensively characterized in terms of its selectivity against a broader range of kinases and its differential effects on p38 isoforms.
The choice between these inhibitors will ultimately depend on the specific experimental context. For general studies on p38 MAPK inhibition, both compounds are suitable. However, when investigating the specific roles of p38 isoforms or when concerned about potential off-target effects at higher concentrations, the more detailed selectivity profile of SB203580 may be advantageous. As with any pharmacological inhibitor, it is crucial to use the lowest effective concentration and to consider potential off-target effects in the interpretation of results. For critical findings, complementing inhibitor studies with genetic approaches, such as siRNA or CRISPR-mediated knockout of p38 MAPK, is highly recommended for target validation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. invivogen.com [invivogen.com]
- 5. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 169316 and Other Key p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable p38 MAPK inhibitor is critical for advancing investigations into inflammatory diseases, cancer, and neurodegenerative disorders. This guide provides an objective comparison of the efficacy of PD 169316 with other widely used p38 inhibitors, namely SB 203580, BIRB 796, and VX-745. The information is supported by experimental data to aid in the selection of the most appropriate compound for specific research needs.
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to external stressors and pro-inflammatory cytokines. Consequently, inhibitors of p38 MAPK have been a major focus of drug discovery efforts. This comparison focuses on this compound, a potent and cell-permeable inhibitor, and contrasts its activity with three other well-characterized inhibitors: SB 203580, a first-generation p38 inhibitor; BIRB 796 (Doramapimod), a highly potent allosteric inhibitor; and VX-745 (Neflamapimod), a selective p38α/β inhibitor.
Data Presentation: A Quantitative Comparison of p38 Inhibitors
The following table summarizes the in vitro potency of this compound, SB 203580, BIRB 796, and VX-745 against p38 MAPK isoforms and their efficacy in inhibiting TNF-α production, a key downstream inflammatory cytokine.
| Inhibitor | p38α (MAPK14) IC50 | p38β (MAPK11) IC50 | p38γ (MAPK12) IC50 | p38δ (MAPK13) IC50 | TNF-α Production IC50 |
| This compound | 89 nM[1][2] | - | - | - | - |
| SB 203580 | 50 nM[3] | 500 nM[3] | - | - | - |
| BIRB 796 | 38 nM | 65 nM | 200 nM | 520 nM | 21 nM (PBMCs), 960 nM (whole blood) |
| VX-745 | 10 nM[4] | 220 nM[4] | >20 µM | - | 51-180 nM (LPS-stimulated HWB), 51 nM (PBMCs)[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
p38 MAPK Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK.
Materials:
-
Active p38α kinase (recombinant)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., ATF2)
-
ATP
-
Test inhibitors (this compound, SB 203580, etc.) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add 1 µL of each inhibitor dilution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a kinase reaction mix containing active p38α kinase in kinase assay buffer and add 24 µL to each well.
-
Gently mix and pre-incubate the plate for 10 minutes at room temperature to allow for inhibitor binding.
-
Prepare a substrate/ATP mix containing the ATF2 substrate and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 25 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and detect the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which measures luminescence.
-
The luminescence signal is proportional to the kinase activity. Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Inhibition of TNF-α Production in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cellular assay determines the efficacy of p38 inhibitors in a more physiologically relevant context by measuring the inhibition of a key downstream inflammatory cytokine.
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI 1640 cell culture medium supplemented with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test inhibitors dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed PBMCs in a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare serial dilutions of the test inhibitors in cell culture medium.
-
Pre-incubate the cells with the inhibitor dilutions or vehicle control (DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values based on the reduction in TNF-α production in the presence of the inhibitors.
Mandatory Visualization
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of action for p38 inhibitors.
Experimental Workflow for Evaluating p38 Inhibitors
Caption: A typical workflow for the preclinical evaluation of novel p38 MAPK inhibitors.
References
Comparative Dose-Response Analysis of p38 MAPK Inhibitors on TNF-α Production
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of p38 MAPK inhibitors, with a focus on PD 169316. This guide provides a detailed analysis of its dose-response relationship in inhibiting TNF-α production, alongside a comparison with other notable p38 inhibitors, SB203580 and SB202190.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases. A primary downstream effect of p38 MAPK activation is the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). Consequently, the inhibition of this pathway is a major focus in the development of anti-inflammatory drugs. This guide provides a comparative analysis of the dose-response relationship of this compound, a potent p38 MAPK inhibitor, and contrasts its performance with other widely used inhibitors, SB203580 and SB202190.
Comparative Efficacy of p38 MAPK Inhibitors
The inhibitory potential of this compound, SB203580, and SB202190 on p38 MAPK activity is typically evaluated through their half-maximal inhibitory concentration (IC50) values. While direct head-to-head comparisons in a standardized cellular assay for TNF-α production are limited in publicly available literature, data from various studies allow for an objective overview.
This compound has been identified as a potent, cell-permeable, and selective inhibitor of p38 MAP kinase with an IC50 of 89 nM in a cell-free assay. In cellular assays, particularly in the context of inhibiting the production of TNF-α, the IC50 values for these inhibitors can vary depending on the cell type, stimulus, and experimental conditions. For instance, in THP-1 human monocytic cells stimulated with bacterial lipoprotein (BLP), SB202190 has been shown to significantly reduce TNF-α release. Similarly, SB203580 has been demonstrated to inhibit TNF-α production in human alveolar macrophages and blood monocytes stimulated with Mycobacterium tuberculosis.
| Inhibitor | Target | IC50 | Assay Type | Reference Cell/System |
| This compound | p38 MAPK | 89 nM | Cell-free kinase assay | Purified enzyme |
| SB203580 | p38 MAPK | Not explicitly stated for TNF-α inhibition in a direct comparison | Cellular assays | Human alveolar macrophages and monocytes |
| SB202190 | p38 MAPK | Not explicitly stated for TNF-α inhibition in a direct comparison | Cellular assays | THP-1 human monocytic cells |
Note: The IC50 values presented are from different studies and experimental setups, which should be considered when making direct comparisons. The lack of a unified, standardized assay for direct comparison in the literature highlights a gap in the current understanding of the relative potencies of these inhibitors in a cellular context of TNF-α production.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the p38 MAPK signaling pathway and the experimental workflow for a typical dose-response analysis.
Caption: The p38 MAPK signaling cascade leading to TNF-α production.
The above diagram illustrates the signaling cascade initiated by stress stimuli, leading to the activation of a series of kinases that ultimately results in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases like MAPKAPK2, which collectively regulate the transcription and translation of TNF-α. p38 MAPK inhibitors like this compound act by blocking the kinase activity of p38, thereby preventing these downstream events.
Caption: Experimental workflow for a dose-response analysis of p38 inhibitors.
This workflow outlines the key steps in a cellular assay to determine the dose-response of p38 inhibitors on TNF-α production. It begins with cell culture and preparation of the inhibitors, followed by treatment and stimulation, and concludes with the measurement of TNF-α and data analysis to determine the IC50 value.
Experimental Protocols
A detailed protocol for a cellular assay to measure the inhibition of Lipopolysaccharide (LPS)-induced TNF-α production in THP-1 human monocytic cells is provided below.
Objective: To determine the dose-response curve and IC50 value of p38 MAPK inhibitors (this compound, SB203580, SB202190) for the inhibition of TNF-α production in LPS-stimulated THP-1 cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, SB203580, SB202190 (stock solutions in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture:
-
Maintain THP-1 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Cells should be in the logarithmic growth phase before the experiment.
-
-
Cell Seeding:
-
Centrifuge the cells and resuspend in fresh medium to a density of 5 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
-
Inhibitor Preparation and Pre-incubation:
-
Prepare serial dilutions of this compound, SB203580, and SB202190 in complete RPMI-1640 medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Add 50 µL of the diluted inhibitors or vehicle control to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of LPS in complete RPMI-1640 medium at a concentration that induces a submaximal TNF-α response (e.g., 100 ng/mL, to be optimized).
-
Add 50 µL of the LPS solution to all wells except for the unstimulated control wells (add 50 µL of medium instead).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the kinetics of TNF-α production in THP-1 cells.
-
-
Supernatant Collection:
-
Centrifuge the plate at 1,500 rpm for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
TNF-α Measurement (ELISA):
-
Measure the concentration of TNF-α in the collected supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Logical framework for comparing p38 inhibitor efficacy.
Conclusion
A Researcher's Guide to Utilizing Negative Controls in PD 169316 Experiments
For researchers, scientists, and drug development professionals investigating the p38 MAPK signaling pathway, the selective inhibitor PD 169316 is a critical tool. To ensure the rigor and validity of experimental findings, the use of an appropriate negative control is paramount. This guide provides a comprehensive comparison of this compound with alternative inhibitors and details the use of a structurally related negative control, SB202474, supported by experimental protocols and data.
This compound is a potent and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 89 nM.[1][2] It is widely used to probe the physiological and pathological roles of the p38 MAPK signaling cascade, which is a key regulator of inflammatory responses and cellular stress. To definitively attribute observed experimental effects to the inhibition of p38 MAPK by this compound, a negative control is essential.
The Importance of a Negative Control
A proper negative control in pharmacological studies should ideally be a molecule that is structurally similar to the active compound but lacks its inhibitory activity against the target. This helps to control for off-target effects and ensures that the observed biological responses are a direct result of the intended target inhibition. For pyridinylimidazole-based p38 MAPK inhibitors like this compound, the compound SB202474 serves as an excellent negative control.[3][4]
SB202474 is a structural analog of the widely used p38 MAPK inhibitor SB203580 and shares the core pyridinylimidazole scaffold with this compound.[4][5] However, it does not inhibit p38 MAPK activity and is therefore widely used to verify that the effects of active compounds are not due to non-specific interactions with the cellular machinery.[3]
Comparative Performance of p38 MAPK Inhibitors
The selection of a p38 MAPK inhibitor for an experiment depends on factors such as potency, selectivity, and the specific research question. The following table provides a comparison of the half-maximal inhibitory concentrations (IC50) for this compound and other commonly used p38 MAPK inhibitors.
| Compound | Target(s) | IC50 (nM) | Negative Control |
| This compound | p38 MAPK | 89[1][2] | SB202474 |
| SB203580 | p38α/β | 300-500[6] | SB202474 |
| SB202190 | p38α/β | 50 (p38α), 100 (p38β)[6] | SB202474 |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | 38 (p38α), 65 (p38β), 200 (p38γ), 520 (p38δ)[6] | Not specified |
| Losmapimod | p38α/β | pKi of 8.1 (p38α) and 7.6 (p38β)[6] | Not specified |
| SB239063 | p38α/β | 44[6] | Not specified |
Experimental Protocols
To validate the efficacy and specificity of this compound using a negative control, two key experiments are fundamental: an in vitro kinase assay to demonstrate direct inhibition of p38 MAPK and a Western blot to show the downstream consequences of this inhibition in a cellular context.
In Vitro p38 MAPK Kinase Assay
Objective: To determine the direct inhibitory effect of this compound and its negative control, SB202474, on the enzymatic activity of p38 MAPK.
Methodology:
-
Reagents: Recombinant active p38 MAPK, a suitable substrate (e.g., ATF2), ATP, kinase assay buffer, this compound, and SB202474.
-
Procedure: a. Prepare serial dilutions of this compound and SB202474. b. In a multi-well plate, combine the recombinant p38 MAPK enzyme with the kinase assay buffer. c. Add the diluted inhibitors or vehicle control (e.g., DMSO) to the respective wells and pre-incubate to allow for binding to the enzyme. d. Initiate the kinase reaction by adding the substrate and ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period. f. Terminate the reaction.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a phosphospecific antibody-based detection system (e.g., ELISA or Western blot) or a luminescence-based assay that measures ATP consumption.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compounds relative to the vehicle control. Determine the IC50 value for this compound. SB202474 should show no significant inhibition.
Western Blot for Phospho-p38 MAPK Downstream Target
Objective: To assess the effect of this compound and SB202474 on the phosphorylation of a known downstream target of p38 MAPK (e.g., MAPKAPK2) in a cellular model.
Methodology:
-
Cell Culture and Treatment: a. Culture an appropriate cell line (e.g., HeLa, THP-1) to a suitable confluency. b. Pre-treat the cells with various concentrations of this compound, SB202474, or a vehicle control for a specified time. c. Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin, LPS) to induce phosphorylation of the p38 pathway.
-
Protein Extraction: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. b. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose). b. Block the membrane to prevent non-specific antibody binding. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-MAPKAPK2). d. As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin). e. Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein or the loading control. Compare the effects of this compound and SB202474 on the phosphorylation of the downstream target.
Visualizing the Pathway and Workflow
To further clarify the experimental logic, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow.
Caption: The p38 MAPK signaling cascade.
Caption: A typical experimental workflow.
References
- 1. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
PD 169316: A Comparative Guide to its Downstream Effects on p38 MAPK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the p38 MAP kinase inhibitor, PD 169316, with other alternatives, supported by experimental data. We will delve into its mechanism of action, downstream signaling effects, and provide detailed experimental protocols for key assays.
Mechanism of Action
This compound is a potent, selective, and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK) with an IC50 of 89 nM.[1][2][3] It selectively inhibits the kinase activity of phosphorylated p38 without hindering the upstream kinases that phosphorylate p38.[2] This targeted action allows for the specific investigation of p38 MAPK-mediated signaling pathways.
Downstream Signaling Effects of this compound
Inhibition of p38 MAPK by this compound leads to a cascade of downstream effects, impacting various cellular processes.
TGF-β and Activin A Signaling
This compound has been shown to abrogate signaling initiated by both Transforming Growth Factor-beta (TGF-β) and Activin A.[1][4] This inhibition is dose-dependent and results in:
-
Reduced phosphorylation of Smad2 and Smad3.[4]
-
Decreased nuclear translocation of Smad2.[2]
-
Inhibition of the upregulation of the TGF-β target gene, Smad7.[4]
Interestingly, this compound does not affect signaling by Bone Morphogenetic Protein (BMP) 4.[4] It is important to note that at concentrations of 5 µM or higher, this compound can block TGF-β signaling activity, which may not be solely attributable to p38 MAPK inhibition, warranting caution in experimental interpretation.[4]
Apoptosis and Cell Proliferation
The effects of this compound on apoptosis and cell proliferation can be cell-type dependent. In KBU cells, a concentration of 0.5 µM significantly alters the proliferation rate and the extent of apoptosis.[1] In differentiated PC12 cells, 10 µM of this compound blocks apoptosis induced by trophic factor withdrawal.[2] Furthermore, it has been observed to decrease the EGCG-mediated increase in Bax protein expression, an important regulator of apoptosis.[2]
Cytokine Production
The regulation of cytokine production by p38 MAPK inhibitors can be complex and context-dependent. While some studies suggest that p38 MAPK inhibition generally leads to diminished cytokine release, others have shown that in macrophages, it can lead to increased cytokine production.[5] For instance, the combination of this compound with triciribine has been found to induce the expression of various chemokines (CCL1, CCL2, CCL3, CCL5, CXCL8) and cytokines (IL-10, IL-1β) in myeloid leukemia cells.[6][7] In contrast, another p38 MAPK inhibitor, SB239063, was found to inhibit TNF-α release from human macrophages.[8]
Comparative Data of p38 MAPK Inhibitors
| Inhibitor | Target(s) | IC50 | Key Downstream Effects | Reference Cell Lines |
| This compound | p38 MAPK | 89 nM | Inhibits TGF-β/Activin A signaling (Smad2/3 phosphorylation), affects apoptosis and cytokine production. | KBU, CaOV3, PC12, NB4, HL-60 |
| SB203580 | p38 MAPK | ~50-100 nM | Inhibits TGF-β signaling, can induce monocytic differentiation in some myeloid leukemia cells. | HL-60, HT93, ML-1 |
| SB202190 | p38 MAPK | ~50 nM | Inhibits TGF-β signaling, can induce monocytic differentiation in some myeloid leukemia cells. | HL-60, HT93, ML-1 |
| SB239063 | p38 MAPK | ~44 nM | Inhibits TNF-α release from macrophages. | Human lung macrophages |
| SD-282 | p38 MAPK | ~12 nM | Inhibits TNF-α and GM-CSF release from macrophages. | Human lung macrophages |
Experimental Protocols
Western Blot Analysis for Phosphorylated Smad2
Objective: To determine the effect of this compound on TGF-β-induced Smad2 phosphorylation.
Cell Line: CaOV3 cells
Protocol:
-
Seed CaOV3 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.2 µM, 1 µM, 5 µM, 10 µM) or a vehicle control (e.g., DMSO) for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 (Ser465/467) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody for total Smad2 as a loading control.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell proliferation.
Cell Line: KBU cells
Protocol:
-
Seed KBU cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0.2 µM, 0.5 µM, 1 µM) or a vehicle control for a specified time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing the Signaling Pathway and Experimental Workflow
Caption: this compound inhibits p38 MAPK, blocking TGF-β/Activin A signaling.
Caption: Workflow for Western blot analysis of p-Smad2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. The p38 MAPK inhibitor, PD169316, inhibits transforming growth factor beta-induced Smad signaling in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of triciribine and p38 MAPK inhibitor PD169316 enhances the differentiation effect on myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PD 169316 Activity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activity of PD 169316, a potent p38 MAPK inhibitor, across various cancer cell lines. The information is intended to support researchers and professionals in drug development and cancer biology.
Introduction to this compound
This compound is a selective and cell-permeable inhibitor of p38 mitogen-activated protein kinase (MAPK) with a reported IC50 of 89 nM in cell-free assays. The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis, and its dysregulation has been implicated in the progression of various cancers. This compound exerts its effect by inhibiting the kinase activity of phosphorylated p38, thereby modulating downstream signaling pathways.
Activity of this compound in Cancer Cell Lines
While extensive comparative data on the IC50 values of this compound across a wide range of cancer cell lines is limited in publicly available literature, existing studies demonstrate its activity in various cancer models.
| Cell Line | Cancer Type | Observed Effect | Concentration | Citation |
| KBU | Not Specified | Inhibition of proliferation and induction of apoptosis | 0.5 µM | [1] |
| PC12 | Pheochromocytoma | Blocks apoptosis induced by trophic factor withdrawal | 10 µM | |
| CaOV3 | Ovarian Cancer | Inhibits TGFβ and Activin A signaling | 10 µM | |
| Ishikawa PRB/PRA | Endometrial Cancer | Did not inhibit MEKK1-induced p38 phosphorylation | 10 µM | |
| NB4 | Acute Promyelocytic Leukemia | Enhanced differentiation in combination with Triciribine | Not Specified | |
| HL-60 | Acute Promyelocytic Leukemia | Enhanced differentiation in combination with Triciribine | Not Specified |
Note: The provided concentrations are the effective doses reported in the respective studies and may not represent IC50 values.
Comparison with Alternative p38 MAPK Inhibitors
Several other small molecule inhibitors targeting the p38 MAPK pathway have been investigated for their anticancer activities. A comparison of their reported IC50 values provides context for the potency of this compound.
| Inhibitor | IC50 (p38α) | Cancer Cell Line | IC50 (Cell-based) | Citation |
| This compound | 89 nM (cell-free) | - | - | |
| SB203580 | - | MDA-MB-231 (Breast) | 85.1 µM | [2] |
| SB202190 | - | MDA-MB-231 (Breast) | 46.6 µM | [2] |
| VX-702 | 4-20 nM (platelets) | HOP-62 (Lung) | 15.4 nM | [3] |
| VX-702 | 4-20 nM (platelets) | NCI-H720 (Lung) | 16.8 nM | [3] |
| Ralimetinib (LY2228820) | 5.3 nM | - | - | [4] |
| SCIO-469 (Talmapimod) | 9 nM | - | - | [4] |
| BIRB-796 (Doramapimod) | 38 nM | - | - | [4] |
Note: IC50 values can vary significantly based on the assay conditions, cell line, and whether the measurement is from a cell-free or cell-based assay.
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling pathway, which is the primary target of this compound.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow
The following diagram illustrates the general workflow for assessing the in vitro activity of a compound like this compound.
References
PD 169316: A Comparative Analysis of a Potent p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PD 169316, a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK), with other widely used p38 MAPK inhibitors. This document synthesizes key experimental data on its biochemical potency, cellular activity, and mechanism of action, alongside detailed experimental protocols to support further research and drug development.
Introduction to this compound and p38 MAPK Inhibition
This compound is a cell-permeable pyridinyl imidazole compound that potently and selectively inhibits the p38 MAPK signaling pathway.[1][2][3] The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Consequently, inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents for a range of inflammatory diseases and cancers.
Comparative Analysis of p38 MAPK Inhibitors
The efficacy of this compound is best understood in the context of other well-characterized p38 MAPK inhibitors. The following table summarizes the in vitro potency of this compound in comparison to other commonly used inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |
| This compound | p38α, p38β[2] | 89[1][2][3] | ATP-competitive |
| SB 203580 | p38α, p38β | 50-100 | ATP-competitive |
| SB 202190 | p38α, p38β | 50-100 | ATP-competitive |
| BIRB 796 (Doramapimod) | p38α, p38β, p38γ, p38δ | 38-520 | Allosteric |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical p38 MAPK signaling pathway and a typical experimental workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro p38α Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF2 (Activating Transcription Factor 2) protein or a peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the diluted test compound and recombinant p38α kinase to the kinase assay buffer.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction according to the detection kit instructions (e.g., by adding a reagent that depletes remaining ATP).
-
Add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Inhibition of TNF-α Production in Lipopolysaccharide (LPS)-stimulated Human Monocytes
Objective: To assess the ability of a compound to inhibit p38 MAPK-mediated cytokine production in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to an LPS-stimulated, vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of p38 MAPK, demonstrating significant activity in both biochemical and cellular assays. Its ATP-competitive mechanism of action is common among many p38 inhibitors. While it is widely described as selective for the p38 pathway, a comprehensive, publicly available kinase selectivity profile against a broad panel of kinases would be beneficial for a more complete understanding of its off-target effects. The provided protocols offer a foundation for the continued investigation and comparison of this compound and other p38 MAPK inhibitors in various research settings.
References
Safety Operating Guide
Proper Disposal and Safe Handling of PD 169316: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe management of PD 169316, a potent p38 MAP kinase inhibitor. By adhering to these protocols, laboratories can maintain a safe working environment and minimize their environmental impact.
Key Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference. This information is critical for proper handling, storage, and experimental use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃FN₄O₂ | Cayman Chemical |
| Molecular Weight | 360.3 g/mol | Cayman Chemical |
| IC₅₀ for p38 MAPK | 89 nM | Selleck Chemicals[1] |
| Appearance | White to off-white solid | MedKoo Biosciences |
| Solubility | DMSO: ≥10 mg/mL | Selleck Chemicals |
| DMF: ~2 mg/mL | Cayman Chemical[2] | |
| Ethanol: Insoluble | AdooQ Bioscience | |
| Water: Insoluble | AdooQ Bioscience | |
| Storage Temperature | -20°C (long-term) | MedchemExpress, AdooQ Bioscience |
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound selectively inhibits the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. The diagram below illustrates the canonical p38 MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow: A General Protocol for In Vitro Use
The following is a generalized workflow for utilizing this compound in a typical in vitro cell-based assay. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for each experimental design.
Proper Disposal Procedures for this compound
The proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection. The following step-by-step guide outlines the recommended disposal procedures.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure that you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
2. Waste Segregation: Properly segregate all waste materials contaminated with this compound. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any lab supplies (e.g., pipette tips, microfuge tubes) that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound, including unused stock solutions, cell culture media from treated cells, and solvent washes.
3. Solid Waste Disposal:
-
Collect all solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the appropriate hazard symbols.
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Dispose of the solid waste through your institution's hazardous waste management program. Do not mix with non-hazardous waste.
4. Liquid Waste Disposal:
-
Collect all liquid waste in a sealed, leak-proof container that is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and an approximate concentration.
-
Store the liquid waste container in a secondary containment bin in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office. Do not pour liquid waste containing this compound down the drain.
5. Decontamination of Glassware and Surfaces:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) to remove any residual this compound. The solvent rinse should be collected as hazardous liquid waste. After the initial solvent rinse, the glassware can be washed with a standard laboratory detergent.
-
Surfaces: In case of a spill, contain the spill with an absorbent material. For small spills of the solid compound, carefully wipe the area with a damp cloth, taking care not to generate dust. For liquid spills, use an appropriate absorbent material. All cleanup materials should be disposed of as solid hazardous waste. The area should then be decontaminated with a suitable solvent, followed by a standard cleaning agent.
6. Accidental Release Measures:
-
Spill: In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS office. Avoid breathing any dust or vapors. Ensure the area is well-ventilated. Only personnel with the appropriate training and PPE should perform the cleanup.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
-
By following these procedures, you can ensure the safe handling and disposal of this compound, contributing to a secure and compliant laboratory environment. Always consult your institution's specific safety and disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
